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Core Science & Biosynthesis

Foundational

4-(3-Chloropropyl)morpholin-3-one chemical structure

Whitepaper: Strategic Synthesis and Application of 4-(3-Chloropropyl)morpholin-3-one in Medicinal Chemistry Executive Summary In modern drug discovery, the design of linker-pharmacophore conjugates requires building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Strategic Synthesis and Application of 4-(3-Chloropropyl)morpholin-3-one in Medicinal Chemistry

Executive Summary

In modern drug discovery, the design of linker-pharmacophore conjugates requires building blocks that balance metabolic stability, aqueous solubility, and precise reactivity. 4-(3-Chloropropyl)morpholin-3-one (CAS: 1539903-97-3) [1] has emerged as a highly versatile synthetic intermediate. By combining the favorable physicochemical properties of a morpholin-3-one core with the chemoselective alkylating potential of a 3-chloropropyl side chain, this molecule serves as a critical linchpin for synthesizing central nervous system (CNS) agents, cardiovascular drugs, and advanced anticoagulant APIs[2].

This technical guide deconstructs the structural rationale, chemoselective synthesis, and downstream application of 4-(3-Chloropropyl)morpholin-3-one, providing self-validating protocols designed for scale-up and high-yield conjugation.

Molecular Architecture & Physicochemical Profiling

The architectural brilliance of 4-(3-Chloropropyl)morpholin-3-one lies in its dual-domain structure. The molecule is divided into a stable, solubility-enhancing core and a reactive, flexible linker.

  • The Morpholin-3-one Core: Unlike standard basic morpholine, the presence of the lactam carbonyl at the 3-position withdraws electron density from the nitrogen, rendering it non-basic at physiological pH. This is a deliberate design choice in medicinal chemistry to prevent unwanted hERG channel binding (a primary cause of cardiotoxicity) while maintaining the ether oxygen as a potent hydrogen-bond acceptor to improve oral bioavailability[2][3].

  • The 3-Chloropropyl Linker: A three-carbon aliphatic chain provides optimal spatial separation between pharmacophores, minimizing steric hindrance. The terminal chloride acts as a balanced leaving group—stable enough for long-term storage, yet reactive enough for nucleophilic substitution (S

    
    2) under mild catalytic conditions[4].
    
Table 1: Quantitative Physicochemical Data
PropertyValue / CharacteristicPharmacological Implication
Chemical Formula C

H

ClNO

Low molecular weight (177.63 g/mol ) allows for efficient conjugation without violating Lipinski's Rule of 5.
H-Bond Acceptors 2 (Carbonyl O, Ether O)Enhances aqueous solubility and target-protein binding affinity.
H-Bond Donors 0Prevents intramolecular hydrogen bonding, maintaining linker flexibility.
Nitrogen Basicity Neutral (Lactam)Mitigates off-target basic amine toxicity and improves metabolic half-life.
Leaving Group Primary ChlorideChemoselective reactivity; requires specific activation (e.g., KI) for S

2.

Mechanistic Causality in Chemoselective Synthesis

The synthesis of 4-(3-Chloropropyl)morpholin-3-one relies on exploiting the differential leaving group abilities of halogens. By reacting morpholin-3-one with a bifunctional electrophile like 1-bromo-3-chloropropane, we achieve chemoselective N-alkylation.

G A Morpholin-3-one (Lactam Core) B Base (K2CO3) Deprotonation A->B pKa ~15 D Chemoselective SN2 (60°C, DMF) B->D N-Anion C 1-Bromo-3-chloropropane (Bifunctional Alkylator) C->D Br Leaving Group E 4-(3-Chloropropyl)morpholin-3-one (Target Synthon) D->E Cl Retained

Caption: Chemoselective N-alkylation pathway for synthesizing 4-(3-Chloropropyl)morpholin-3-one.

Self-Validating Protocol: Chemoselective N-Alkylation

This protocol is engineered to prevent dimerization. The causality of the reaction dictates that the lactam nitrogen anion will preferentially attack the carbon bearing the weaker C-Br bond, leaving the stronger C-Cl bond intact.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a dry, nitrogen-purged reactor with morpholin-3-one (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M solution.

  • Deprotonation: Add anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq). Causality: K
    
    
    CO
    
    
    is chosen over Sodium Hydride (NaH) for scale-up safety and to provide a mild, heterogeneous deprotonation environment that prevents localized exothermic spikes[3]. Stir at 25°C for 45 minutes.
  • Electrophile Addition: Introduce 1-bromo-3-chloropropane (1.2 eq) dropwise over 30 minutes. Causality: The 0.2 eq excess ensures that the lactam anion is statistically more likely to encounter a primary bromide than the terminal chloride of an already alkylated product, suppressing dimerization.

  • Thermal Activation: Elevate the temperature to 60°C and stir for 6 hours. Causality: At 60°C, the S

    
    2 displacement of bromide is rapid, but the thermal energy is insufficient to overcome the activation barrier for chloride displacement, ensuring chemoselectivity.
    
  • Work-up & Validation: Quench with ice water and extract with Ethyl Acetate (EtOAc). Wash the organic layer 3x with brine to remove DMF.

  • Self-Validation Checkpoint: Analyze the crude mixture via HPLC. The presence of a high-molecular-weight peak indicates dimerization (reaction temperature exceeded 80°C). A single dominant peak confirms successful chemoselective displacement.

Downstream Reactivity: The 3-Chloropropyl Linker in Drug Discovery

Once synthesized, 4-(3-Chloropropyl)morpholin-3-one acts as a universal electrophilic hub. The terminal chloride is highly stable, allowing the intermediate to be purified and stored. When conjugation is required, the chloride is typically activated in situ via a Finkelstein reaction (addition of Potassium Iodide, KI) to generate a highly reactive transient alkyl iodide, which is immediately consumed by a target nucleophile.

G2 Core 4-(3-Chloropropyl)morpholin-3-one N1 Amine Nucleophiles (e.g., Piperazines) Core->N1 SN2 (KI, Base) N2 Phenol Nucleophiles (Tyrosine derivatives) Core->N2 SN2 (K2CO3, Heat) P1 N-Alkyl Conjugates (CNS/Cardio APIs) N1->P1 P2 O-Alkyl Conjugates (Receptor Modulators) N2->P2

Caption: Downstream S


2 conjugation pathways utilizing the 3-chloropropyl linker.
Application Protocol: Finkelstein-Assisted Amine Conjugation

To attach a complex secondary amine (e.g., a piperazine derivative) to the morpholin-3-one scaffold:

  • Dissolve 4-(3-Chloropropyl)morpholin-3-one (1.0 eq) and the target amine (1.1 eq) in Acetonitrile (MeCN).

  • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) as a non-nucleophilic base to scavenge the generated HCl.

  • Add Potassium Iodide (KI, 0.1 eq). Causality: KI acts as a nucleophilic catalyst. The iodide ion rapidly displaces the chloride to form a 3-iodopropyl intermediate. Iodide is a vastly superior leaving group, accelerating the subsequent attack by the bulky amine nucleophile.

  • Reflux at 80°C for 8 hours, yielding the final linker-pharmacophore conjugate with >85% conversion.

By mastering the mechanistic causality of 4-(3-Chloropropyl)morpholin-3-one, drug development professionals can leverage its unique physicochemical profile to bypass common pharmacokinetic bottlenecks, ensuring the rapid and scalable synthesis of next-generation therapeutics.

References

  • European Patent Office. "PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE." Patent EP3737671A1, [Link]

  • PubChem. "4-(3-Chloropropyl)morpholine - Compound Summary." National Center for Biotechnology Information, [Link]

Sources

Exploratory

Introduction: The Morpholin-3-one Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to 4-(3-Chloropropyl)morpholin-3-one: Synthesis, Characterization, and Applications in Drug Discovery For Researchers, Scientists, and Drug Development Professionals The morpholine ring is a c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(3-Chloropropyl)morpholin-3-one: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a cornerstone in medicinal chemistry, featured in numerous approved drugs and bioactive molecules.[1][2][3] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and the accessible synthetic routes to its derivatives.[1][2] A variation of this valuable scaffold, the morpholin-3-one moiety, offers a unique combination of a lactam function and the morpholine ether oxygen, providing a distinct spatial arrangement and hydrogen bonding capability. This structure is a key component in a range of pharmacologically active agents, most notably in the anticoagulant drug Rivaroxaban, where the 4-(4-aminophenyl)morpholin-3-one serves as a central precursor.[4][5][6][7][8]

This guide focuses on a specific, functionalized derivative: 4-(3-Chloropropyl)morpholin-3-one . While a dedicated CAS number for this compound is not readily found in major chemical databases, its synthesis is highly feasible via established chemical principles, specifically the N-alkylation of the morpholin-3-one core. This compound represents a valuable, bifunctional building block for drug discovery. The presence of a reactive chloropropyl chain on the morpholin-3-one scaffold allows for subsequent nucleophilic substitution reactions, enabling the covalent linking of this "privileged" fragment to other pharmacophores or functional groups. Its close structural relative, 4-(3-Chloropropyl)morpholine (CAS: 7357-67-7), is a well-documented and widely used intermediate in the synthesis of numerous pharmaceuticals, including the targeted cancer therapy Gefitinib.[9][10][11] This underscores the potential utility of 4-(3-Chloropropyl)morpholin-3-one as a versatile intermediate for constructing novel molecular architectures.

This document provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-(3-Chloropropyl)morpholin-3-one, grounded in established chemical literature and analogous structures.

Physicochemical and Spectroscopic Properties

While experimental data for 4-(3-Chloropropyl)morpholin-3-one is not available, its properties can be predicted based on its structure. For comparative purposes, the known properties of the closely related 4-(3-Chloropropyl)morpholine are also provided.

Table 1: Comparative Physicochemical Properties

Property4-(3-Chloropropyl)morpholin-3-one (Predicted)4-(3-Chloropropyl)morpholine (Experimental)
CAS Number Not assigned7357-67-7[10][12][13]
Molecular Formula C₇H₁₂ClNO₂C₇H₁₄ClNO[12][13]
Molecular Weight 177.63 g/mol 163.65 g/mol [12][13]
Appearance Colorless to pale yellow oil/solidColorless to light yellowish clear liquid[13]
Boiling Point > 200 °C (estimated)115 °C @ 25 mmHg[14]
Density ~1.2 g/mL (estimated)1.08 g/mL at 25 °C[13]
Solubility Soluble in polar organic solvents (e.g., DCM, THF, DMF)Soluble in water and organic solvents[15]
XLogP3 0.5 (predicted)0.8[16]

Synthesis and Mechanistic Insights

The synthesis of 4-(3-Chloropropyl)morpholin-3-one is logically approached as a two-stage process: first, the preparation of the morpholin-3-one core, followed by its N-alkylation.

Part 1: Synthesis of the Morpholin-3-one Precursor

The morpholin-3-one scaffold can be synthesized through the cyclization of an N-substituted ethanolamine derivative. A common and effective method involves the reaction of monoethanolamine with an haloacetyl halide, such as chloroacetyl chloride, followed by intramolecular cyclization. An alternative route involves the reaction of monoethanolamine with ethyl chloroacetate in the presence of a base.[17]

Experimental Protocol: Synthesis of Morpholin-3-one [17]

  • Reaction Setup: To a solution of 2-aminoethanol (1.0 eq.) in a suitable solvent such as isopropanol, add sodium metal (1.1 eq.) in portions.

  • Sodium Ethoxide Formation: Heat the mixture to approximately 50 °C and stir for several hours to form the sodium salt of the amino alcohol.

  • Addition of Chloroacetate: Cool the resulting solution to 0 °C in an ice-water bath. Slowly add ethyl chloroacetate (1.0 eq.) dropwise.

  • Cyclization: Heat the resulting suspension to 80 °C and stir for 2 hours to facilitate the intramolecular cyclization.

  • Work-up and Purification: After cooling, remove the precipitated sodium chloride by filtration. Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., isopropanol/ethyl acetate) to yield pure morpholin-3-one.

Part 2: N-Alkylation to Yield 4-(3-Chloropropyl)morpholin-3-one

The nitrogen atom of the lactam in morpholin-3-one can be deprotonated with a suitable base to form a nucleophilic amide anion, which can then be alkylated. This is a standard procedure for the N-functionalization of lactams. The choice of base is critical to ensure efficient deprotonation without promoting side reactions. Sodium hydride (NaH) is a common choice for this transformation.[18][19]

The alkylating agent in this case would be a 1,3-dihalopropane, such as 1-bromo-3-chloropropane. The bromine atom is more reactive (a better leaving group) than the chlorine atom in Sₙ2 reactions, allowing for selective alkylation at the bromine-bearing carbon, leaving the chloro group intact for subsequent functionalization.

Diagram 1: Proposed Synthesis of 4-(3-Chloropropyl)morpholin-3-one

G cluster_0 Step 1: Synthesis of Morpholin-3-one cluster_1 Step 2: N-Alkylation A 2-Aminoethanol + Ethyl Chloroacetate B Morpholin-3-one A->B  Base (e.g., NaOEt)  Heat C Morpholin-3-one E 4-(3-Chloropropyl)morpholin-3-one C->E  1. Base (e.g., NaH)  in DMF/THF D 1-Bromo-3-chloropropane D->E

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Synthesis of 4-(3-Chloropropyl)morpholin-3-one

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of morpholin-3-one (1.0 eq.) in anhydrous DMF dropwise, maintaining the temperature below 5 °C. Allow the mixture to stir at this temperature for 1 hour after the addition is complete.

  • Alkylation: Add 1-bromo-3-chloropropane (1.2 eq.) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the target compound.

Analytical Characterization

The structure of the synthesized 4-(3-Chloropropyl)morpholin-3-one should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR - Triplets corresponding to the -CH₂-Cl and N-CH₂- protons. - A multiplet for the central -CH₂- of the propyl chain. - Signals corresponding to the two -CH₂- groups of the morpholin-3-one ring.
¹³C NMR - A signal for the carbonyl carbon (C=O) of the lactam. - Signals for the carbons of the propyl chain, with the carbon attached to the chlorine being downfield. - Signals for the carbons of the morpholin-3-one ring.
Mass Spec (MS) - The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, due to the ³⁷Cl isotope.
Infrared (IR) - A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretch of the lactam. - C-H stretching and bending vibrations. - A C-Cl stretching vibration.

Applications in Drug Development and Medicinal Chemistry

4-(3-Chloropropyl)morpholin-3-one is a bifunctional building block, making it a valuable tool for medicinal chemists. The key features that drive its utility are:

  • The Morpholin-3-one Core: This moiety can participate in hydrogen bonding and provides a rigid, defined conformation that can be optimized for binding to biological targets.[4]

  • The Chloropropyl Linker: The terminal chloride is a good leaving group, susceptible to nucleophilic substitution. This allows for the facile attachment of the morpholin-3-one scaffold to various other molecular fragments.

Diagram 2: Role as a Versatile Linker

G A Pharmacophore A (e.g., Amine, Phenol, Thiol) C Novel Drug Candidate A->C Nucleophilic Substitution B 4-(3-Chloropropyl)morpholin-3-one B->C

Caption: Linking a pharmacophore to the morpholin-3-one scaffold.

Potential Synthetic Applications:
  • Synthesis of Novel Kinase Inhibitors: The closely related 4-(3-chloropropyl)morpholine is a key intermediate in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor.[9][10] The morpholine group in Gefitinib enhances solubility and provides a key interaction point. 4-(3-Chloropropyl)morpholin-3-one could be used to synthesize novel kinase inhibitors where the lactam functionality of the morpholin-3-one offers different steric and electronic properties compared to the simple morpholine ring.

  • Development of Anticoagulants: 4-(4-Aminophenyl)morpholin-3-one is a crucial intermediate for the Factor Xa inhibitor, Rivaroxaban.[4][5][7] This demonstrates the acceptance and importance of the N-aryl-morpholin-3-one scaffold in modern drug design. 4-(3-Chloropropyl)morpholin-3-one could be used to synthesize Rivaroxaban analogues by reacting it with an appropriate aniline derivative, where the propyl chain acts as a linker to other functional groups.

  • Scaffold for Library Synthesis: The reactive chloro group allows this compound to be used as a versatile scaffold in combinatorial chemistry. It can be reacted with a library of nucleophiles (amines, phenols, thiols, etc.) to rapidly generate a diverse set of molecules for high-throughput screening.

Safety and Handling

While a specific safety data sheet for 4-(3-Chloropropyl)morpholin-3-one is not available, its handling should be guided by its chemical nature as a reactive alkylating agent and a lactam.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Reactivity: As an alkylating agent, it should be considered potentially harmful and should be handled with care. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. The container should be tightly sealed.

Conclusion

4-(3-Chloropropyl)morpholin-3-one, while not a commonly cataloged chemical, represents a highly valuable and synthetically accessible building block for drug discovery and medicinal chemistry. Its structure combines the privileged morpholin-3-one scaffold with a reactive chloropropyl linker, offering a powerful tool for the synthesis of novel, complex molecules. By leveraging established synthetic methodologies for the creation of the morpholin-3-one core and its subsequent N-alkylation, researchers can readily access this compound. Its potential applications in the development of kinase inhibitors, anticoagulants, and other therapeutic agents are significant, making it a compound of considerable interest for professionals in the field of drug development.

References

  • Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres. The Journal of Organic Chemistry. Available at: [Link]

  • 4-(3-Chloropropyl)morpholine CAS 7357-67-7: Pharmaceutical Intermediate and Chemical Synthesis Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. PMC. Available at: [Link]

  • Utility of the alkylation process a, Derivatizations of morpholine... ResearchGate. Available at: [Link]

  • 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834. PubChem. Available at: [Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
  • Preparation method for 4-(4-aminophenyl)morpholin-3-one. Google Patents.
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • 4-(3-Chloropropyl)morpholin-4-ium;chloride | C7H15Cl2NO | CID 3017079. PubChem. Available at: [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC. Available at: [Link]

  • What are the applications of n-(3-chloropropyl) Morpholine in various industries? FAQ. Available at: [Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available at: [Link]

  • 4-(3-Chloropropyl)morpholine, 95%. Chemsrc. Available at: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

  • Rivaroxaban Intermediates Introduction. Arborpharm. Available at: [Link]

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. Available at: [Link]

  • N-(3-Chloropropyl)morpholine. Shanghai Worldyang Chemical Co.,Limited. Available at: [Link]

  • Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug. Semantic Scholar. Available at: [Link]

  • Process for the synthesis of rivaroxaban and intermediate for the production thereof. Google Patents.
  • An Efficient Synthesis of Rivaroxaban. ResearchGate. Available at: [Link]

  • A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone. Google Patents.
  • N-(3-chloropropyl) Morpholine at Best Price in Hyderabad, Telangana. Tradeindia. Available at: [Link]

  • Product display. Shanghai Gaoshen Chemical Co., Ltd. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Method of preparing 3-morpholinone. Google Patents.

Sources

Foundational

An In-depth Technical Guide to 4-(3-Chloropropyl)morpholin-3-one

Prepared by: Dr. Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of 4-(3-chloropropyl)morpholin-3-one, a specialized heterocyclic compound with significant potential...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-(3-chloropropyl)morpholin-3-one, a specialized heterocyclic compound with significant potential in synthetic chemistry and drug discovery. While not a widely commercialized reagent, its unique bifunctional architecture—combining a privileged morpholin-3-one scaffold with a reactive chloropropyl linker—makes it a valuable, albeit custom, building block for creating complex molecular architectures. This document outlines its core physicochemical properties, proposes a robust synthetic protocol, discusses its chemical reactivity, and explores its potential applications, particularly as an intermediate in the development of novel therapeutics.

Introduction and Core Concepts

4-(3-Chloropropyl)morpholin-3-one is a derivative of morpholin-3-one, a lactam isostere of the morpholine ring. The morpholine motif is a cornerstone in medicinal chemistry, recognized for its ability to improve the pharmacokinetic profile of drug candidates, including solubility and metabolic stability.[1][2] The morpholin-3-one scaffold retains these beneficial properties while introducing a carbonyl group that alters its electronic and steric properties. This core is found in several advanced pharmaceutical intermediates, most notably in the synthesis of the Factor Xa inhibitor, Rivaroxaban, which utilizes a 4-(4-aminophenyl)morpholin-3-one intermediate.[3][4]

The addition of a 4-(3-chloropropyl) group transforms the stable morpholin-3-one core into a versatile synthetic tool. The terminal alkyl chloride provides a reactive handle for nucleophilic substitution, allowing for the covalent linkage of this scaffold to other molecules. This dual-functionality positions 4-(3-chloropropyl)morpholin-3-one as a high-potential, non-standard intermediate for researchers aiming to construct novel chemical entities with tailored properties.

Physicochemical and Structural Properties

Given that 4-(3-chloropropyl)morpholin-3-one is not a catalogue item, its properties are predicted based on its chemical structure. These calculated values provide a reliable baseline for experimental design and analytical characterization.

PropertyValueSource
Molecular Formula C₇H₁₂ClNO₂(Calculated)
Molecular Weight 177.63 g/mol (Calculated)
Exact Mass 177.05566 u(Calculated)
Appearance Predicted: Colorless to pale yellow oil or low-melting solid(Inference)
Boiling Point >200 °C (Predicted, at atmospheric pressure)(Inference)
Solubility Soluble in polar organic solvents (e.g., DCM, THF, DMF, Acetone)(Inference)
CAS Number Not assigned(Database Search)

Proposed Synthesis: N-Alkylation of Morpholin-3-one

The most direct and logical pathway to synthesize 4-(3-chloropropyl)morpholin-3-one is through the N-alkylation of the parent lactam, morpholin-3-one. This reaction involves the deprotonation of the amide nitrogen followed by nucleophilic attack on a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_steps Reaction Steps cluster_products Products & Purification M3O Morpholin-3-one Deprotonation 1. Deprotonation of Lactam N-H M3O->Deprotonation BCP 1-Bromo-3-chloropropane Alkylation 2. Nucleophilic Attack (SN2 Reaction) BCP->Alkylation Base Strong Base (e.g., NaH) Base->Deprotonation Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Deprotonation Temp 0°C to Room Temp Deprotonation->Alkylation Product 4-(3-Chloropropyl)morpholin-3-one Alkylation->Product Purification Workup & Chromatography Product->Purification

Caption: Proposed synthesis of 4-(3-Chloropropyl)morpholin-3-one.

Detailed Experimental Protocol

This protocol is a self-validating system based on established procedures for the N-alkylation of lactams.[5][6]

Materials:

  • Morpholin-3-one (1.0 eq)

  • 1-Bromo-3-chloropropane (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add morpholin-3-one (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: Adding the base slowly at low temperature controls the exothermic reaction and hydrogen gas evolution. Stir the resulting suspension at 0 °C for 30-45 minutes to ensure complete formation of the sodium salt of the lactam.

  • Alkylation: Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the suspension at 0 °C. Causality Note: The more reactive C-Br bond undergoes SN2 reaction in preference to the C-Cl bond. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting morpholin-3-one is consumed.

  • Quenching and Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C. Dilute the mixture with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(3-chloropropyl)morpholin-3-one.

Reactivity and Further Functionalization

The synthetic value of 4-(3-chloropropyl)morpholin-3-one lies in its terminal chloride, which serves as a versatile leaving group for subsequent nucleophilic substitution reactions.

Reactivity_Diagram cluster_reactions Nucleophilic Substitution (SN2) cluster_products Functionalized Products Start 4-(3-Chloropropyl)morpholin-3-one Prod_Amine 4-(3-Aminopropyl)morpholin-3-one Derivative Start->Prod_Amine SN2 Prod_Azide 4-(3-Azidopropyl)morpholin-3-one Start->Prod_Azide SN2 Prod_Thiol 4-(3-Thiopropyl)morpholin-3-one Derivative Start->Prod_Thiol SN2 Prod_Nitrile 4-(4-Cyanopropyl)morpholin-3-one Start->Prod_Nitrile SN2 Nu_Amine R₂NH (Amine) Nu_Amine->Prod_Amine Nu_Azide NaN₃ (Azide) Nu_Azide->Prod_Azide Nu_Thiol RSH (Thiol) Nu_Thiol->Prod_Thiol Nu_Cyanide NaCN (Cyanide) Nu_Cyanide->Prod_Nitrile Drug_Dev_Application TitleCmpd 4-(3-Chloropropyl)morpholin-3-one Coupling Coupling Reaction (e.g., SNAr, Buchwald-Hartwig) TitleCmpd->Coupling Pharmacophore Pharmacophore (e.g., Arylamine) Pharmacophore->Coupling Intermediate Advanced Intermediate Coupling->Intermediate FinalDrug Complex Drug Candidate Intermediate->FinalDrug Further Synthetic Steps

Caption: Role as a linker-scaffold in drug discovery workflows.

Analytical Characterization (Predicted)

Confirmation of the successful synthesis of 4-(3-chloropropyl)morpholin-3-one would rely on standard spectroscopic techniques. The following table outlines the expected analytical data.

TechniqueExpected Observations
¹H NMR - Multiplet (quintet) around 2.0-2.2 ppm (2H, -CH₂-CH₂-CH₂Cl).- Triplet around 3.5-3.7 ppm (2H, N-CH₂-).- Triplet around 3.7-3.9 ppm (2H, -CH₂Cl).- Signals for morpholin-3-one ring protons (e.g., ~3.8-4.0 ppm and ~4.2-4.4 ppm).
¹³C NMR - Signal around 30-35 ppm (-CH₂-CH₂-CH₂Cl).- Signal around 40-45 ppm (-CH₂Cl).- Signal around 50-55 ppm (N-CH₂-).- Signals for morpholin-3-one ring carbons.- Carbonyl (C=O) signal around 165-170 ppm.
Mass Spec (ESI+) - [M+H]⁺ peak at m/z 178.0631.- Isotopic pattern for one chlorine atom ([M+H]⁺ : [M+2+H]⁺ ratio of ~3:1).

Safety and Handling

As an uncharacterized compound, 4-(3-chloropropyl)morpholin-3-one should be handled with caution. Based on its structure, the following should be considered:

  • Alkylating Agent: Alkyl chlorides are potential alkylating agents and should be treated as potentially mutagenic.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

4-(3-Chloropropyl)morpholin-3-one represents a valuable, though specialized, building block for advanced chemical synthesis. Its preparation via N-alkylation of morpholin-3-one is straightforward, and its true utility is realized in its capacity for subsequent functionalization at the terminal chloride. For researchers in medicinal chemistry and drug development, this compound offers a strategic tool to incorporate the privileged morpholin-3-one scaffold into novel molecular designs, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

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  • Google Patents. (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Google Patents. (2020). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
  • Eureka | Patsnap. (2012, July 25). Synthesis method of 4-(4-aminophenyl)-3-morpholone. [Link]

  • Głowacka, I. E., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. [Link]

  • PubChem. 4-(3-Chloropropyl)morpholine. [Link]

  • Google Patents. (2011).
  • Google Patents. (2016).
  • Głowacka, I. E., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9056–9064. [Link]

  • Google Patents. (2015).
  • Głowacka, I. E., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. PubMed. [Link]

  • Shree Ganesh Remedies Limited. 4-(3-Chloropropyl)morpholine Base-7357-67-7. [Link]

  • ResearchGate. (2019). (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. [Link]

  • Al-Ghorbani, M., et al. (2025). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. PMC. [Link]

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  • Fallacara, A. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • Stoltz, B. M., et al. (2011). Enantioselective Construction of Quaternary N-Heterocycles by Palladium-Catalyzed Decarboxylative Allylic Alkylation of Lactams. PMC. [Link]

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Exploratory

An In-depth Technical Guide to the Physical and Spectroscopic Characterization of 4-(3-Chloropropyl)morpholin-3-one

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: The Imperative of Rigorous Physical Characterization in Novel Molecule Development Molecular Identity and Preliminary Assessment...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Rigorous Physical Characterization in Novel Molecule Development

Molecular Identity and Preliminary Assessment

Before embarking on detailed physical property determination, the foundational step is the confirmation of the molecular identity of the synthesized compound.

Table 1: Molecular and Stoichiometric Identity of 4-(3-Chloropropyl)morpholin-3-one

PropertyValueSource
Molecular Formula C₇H₁₂ClNO₂Calculated
Molecular Weight 177.63 g/mol Calculated
CAS Number Not AssignedN/A

The lack of a designated CAS number underscores the novelty of this compound and the necessity for the rigorous characterization outlined herein.

Determination of Core Physical Properties: A Methodological Approach

The physical state, melting point, boiling point, and solubility of a compound are critical parameters that influence its handling, purification, formulation, and biological activity. The following sections provide detailed protocols for determining these properties.

Physical State and Appearance

The initial observation of the purified compound at ambient temperature and pressure provides the first piece of physical data. Given its molecular weight and the presence of polar functional groups (a lactam and a chloroalkane), 4-(3-Chloropropyl)morpholin-3-one is anticipated to be a liquid or a low-melting solid.

Experimental Protocol: Visual Inspection

  • Place a small, purified sample of the compound on a clean, dry watch glass.

  • Observe the sample at room temperature (approximately 20-25 °C).

  • Record the physical state (e.g., crystalline solid, amorphous powder, viscous liquid, mobile liquid).

  • Note the color and clarity of the sample.

Melting Point Determination

For a solid compound, the melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.5 °C) is characteristic of a pure substance, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

  • Ensure the sample is thoroughly dried to remove any residual solvent.[1]

  • Finely powder a small amount of the solid sample.

  • Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.[1]

  • Place the capillary tube into a calibrated melting point apparatus.

  • Heat the sample rapidly to approximately 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[1][2]

  • Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[3]

Diagram 1: Workflow for Melting Point Determination

MeltingPointWorkflow A Dry Sample B Powder Sample A->B C Pack Capillary Tube (2-3 mm height) B->C D Place in Melting Point Apparatus C->D E Rapid Heat to ~15°C below MP D->E F Slow Heat (1-2°C/min) E->F G Record T_onset and T_completion F->G H Melting Point Range G->H

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

For a liquid compound, the boiling point at a given pressure is a characteristic physical property. It is highly sensitive to changes in atmospheric pressure.

Experimental Protocol: Micro Boiling Point Determination (Thiele Tube Method)

  • Place approximately 0.5 mL of the liquid sample into a small test tube.

  • Invert a capillary tube (sealed at one end) and place it, open end down, into the test tube containing the sample.

  • Attach the test tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

  • Insert the assembly into a Thiele tube containing mineral oil, ensuring the heat is transferred evenly.[4]

  • Heat the side arm of the Thiele tube gently with a microburner.

  • Observe a steady stream of bubbles emerging from the inverted capillary tube. This indicates that the air in the capillary has been replaced by the vapor of the liquid.[4]

  • Remove the heat and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample at the recorded atmospheric pressure.[4]

Diagram 2: Setup for Micro Boiling Point Determination

BoilingPointSetup cluster_0 Thiele Tube with Mineral Oil Thermometer Thermometer Test Tube with Sample Test Tube with Sample Thermometer->Test Tube with Sample Attached Inverted Capillary Inverted Capillary Test Tube with Sample->Inverted Capillary Contains Heat Source Heat Source Thiele Tube with Mineral Oil Thiele Tube with Mineral Oil Heat Source->Thiele Tube with Mineral Oil Heats

Caption: Assembly for micro boiling point determination using a Thiele tube.

Solubility Profile

Understanding the solubility of a new compound in various solvents is crucial for purification, reaction quenching, extraction, and formulation. A systematic approach is recommended.[5][6][7]

Experimental Protocol: Systematic Solubility Testing

  • Water Solubility: Add approximately 20 mg of the compound to 1 mL of deionized water in a test tube. Agitate and observe. The presence of the morpholine-3-one moiety suggests potential for some water solubility.

  • Aqueous Acid/Base Solubility:

    • If insoluble in water, test solubility in 5% aq. HCl. Solubility suggests the presence of a basic group (the morpholine nitrogen).

    • If insoluble in water, test solubility in 5% aq. NaOH. Solubility would indicate an acidic proton, which is not expected for this structure.

    • Test solubility in 5% aq. NaHCO₃. This is a weaker base and would only dissolve strongly acidic compounds.[8]

  • Organic Solvent Solubility: Test the solubility in a range of common organic solvents of varying polarity, such as hexane (non-polar), toluene (aromatic), diethyl ether (less polar ether), ethyl acetate (polar aprotic), ethanol (polar protic), and dimethyl sulfoxide (DMSO) (highly polar aprotic).

Table 2: Template for Recording Solubility Data

SolventPolarityObservation (Soluble/Partially Soluble/Insoluble)
WaterPolar Protic
5% aq. HClAqueous Acid
5% aq. NaOHAqueous Base
HexaneNon-polar
TolueneNon-polar
Diethyl EtherSlightly Polar
Ethyl AcetatePolar Aprotic
EthanolPolar Protic
DMSOPolar Aprotic

Spectroscopic Confirmation of Molecular Structure

Spectroscopic techniques provide the definitive evidence for the synthesized molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[9][10]

Experimental Protocol: NMR Sample Preparation and Analysis

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11]

  • Acquire ¹H NMR, ¹³C NMR, and DEPT spectra. For unambiguous assignments, 2D NMR experiments such as COSY and HSQC may be necessary.

Expected ¹H NMR Spectral Features for 4-(3-Chloropropyl)morpholin-3-one:

  • Morpholine Ring Protons: Complex multiplets in the region of 3.0-4.5 ppm. The protons adjacent to the nitrogen and oxygen will be deshielded.

  • Chloropropyl Chain Protons:

    • -N-CH₂-: A triplet around 3.5-4.0 ppm.

    • -CH₂-Cl: A triplet around 3.6-4.1 ppm.

    • -CH₂- (central): A quintet or multiplet around 2.0-2.5 ppm.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (C=O): A signal in the range of 165-175 ppm.

  • Morpholine Ring Carbons: Signals in the range of 40-70 ppm.

  • Chloropropyl Chain Carbons:

    • -N-CH₂-: Around 45-55 ppm.

    • -CH₂-Cl: Around 40-50 ppm.

    • -CH₂- (central): Around 30-40 ppm.

Diagram 3: Logical Flow for NMR Structural Elucidation

NMR_Flow A Prepare Sample in Deuterated Solvent B Acquire ¹H NMR A->B C Acquire ¹³C NMR A->C D Acquire DEPT A->D E Analyze Chemical Shifts, Integration, and Splitting B->E F Identify Carbon Types (CH, CH₂, CH₃) C->F D->F G Propose Preliminary Structure E->G F->G H Acquire 2D NMR (COSY, HSQC) if needed G->H I Confirm Connectivity and Finalize Structure H->I

Caption: A systematic approach to structure elucidation using NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12][13]

Experimental Protocol: FTIR Analysis (ATR or KBr Pellet)

  • For a liquid: Place a drop of the neat liquid on the diamond crystal of an ATR-FTIR spectrometer and acquire the spectrum.

  • For a solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[14] Alternatively, use the ATR method.

  • Scan the sample over the range of 4000-400 cm⁻¹.[14]

Expected FTIR Absorption Bands:

  • C=O Stretch (Lactam): A strong, sharp absorption band around 1650-1690 cm⁻¹. This will be a key diagnostic peak.

  • C-N Stretch: In the range of 1250-1020 cm⁻¹.

  • C-O-C Stretch (Ether): A strong band around 1100 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹.

  • C-Cl Stretch: In the fingerprint region, typically 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[15][16]

Experimental Protocol: Mass Spectrometry Analysis

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[17]

  • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrum Features:

  • Molecular Ion Peak ([M+H]⁺): A peak at m/z 178.63.

  • Isotope Pattern: Due to the presence of chlorine, an isotopic peak at [M+2+H]⁺ (m/z 180.63) with an intensity of approximately one-third of the [M+H]⁺ peak is expected. This is a definitive indicator of a single chlorine atom in the molecule.[15]

Conclusion

The characterization of a novel compound such as 4-(3-Chloropropyl)morpholin-3-one is a systematic process that relies on a suite of established analytical techniques. While direct physical property data for this specific molecule is not currently in the public domain, this guide provides the robust, scientifically-grounded methodologies required for its complete physical and spectroscopic characterization. By following these protocols, researchers and drug development professionals can confidently ascertain the identity, purity, and key physical properties of this and other novel chemical entities, thereby enabling their advancement in the research and development pipeline.

References

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. [Link]

  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. [Link]

  • Scribd. (n.d.). Physical Properties of Organic Compounds 1. [Link]

  • Melting point determination. (n.d.). [Link]

  • Scribd. (n.d.). Solubility Testing of Organic Compounds. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • A.KRÜSS Optronic. (n.d.). Melting point determination. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

  • Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]

  • Boiling Point Determination Procedure. (n.d.). [Link]

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  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]

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  • Classification of organic compounds By solubility. (n.d.). [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. [Link]

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • ResearchGate. (2019, April). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Utah Tech University. (n.d.). Physical Properties of Organic Solvents. [Link]

  • Jack Westin. (n.d.). Mass spectrometry (MS). [Link]

  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Rlavie. (n.d.). CAS 7357-67-7 | 4-(3-Chloropropyl)Morpholine. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]

  • The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(3-Chloropropyl)morpholine CAS 7357-67-7. [Link]

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Foundational

Whitepaper: Advanced Storage and Handling Protocols for 4-(3-Chloropropyl)morpholin-3-one

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary In pharmaceutical synthesis and advanced mat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

In pharmaceutical synthesis and advanced materials development, 4-(3-Chloropropyl)morpholin-3-one serves as a critical bifunctional building block. Combining an electrophilic alkyl chloride side chain with a stable morpholin-3-one (lactam) core, this intermediate is highly versatile but inherently susceptible to environmental degradation. This whitepaper elucidates the chemical pathology of its degradation, establishes quantitative storage parameters, and provides a self-validating standard operating procedure (SOP) to ensure maximum shelf-life and reagent integrity.

Chemical Pathology and Degradation Mechanisms

To understand the stringent storage requirements for 4-(3-Chloropropyl)morpholin-3-one, one must analyze the causality behind its degradation pathways. The molecule features two primary sites of vulnerability:

  • The 3-Chloropropyl Group (Electrophilic Center): Alkyl chlorides are prone to nucleophilic substitution (

    
    ) and hydrolysis. In the presence of atmospheric moisture, the carbon-chlorine bond can slowly hydrolyze to form 4-(3-hydroxypropyl)morpholin-3-one and hydrochloric acid (HCl). The generation of HCl is auto-catalytic, accelerating further degradation of the bulk material.
    
  • The Morpholin-3-one Ring (Ether/Lactam Core): While the lactam provides some stability, the ether oxygen in the morpholine ring is susceptible to auto-oxidation when exposed to ambient oxygen and ultraviolet (UV) light, leading to the formation of reactive N-oxides or hydroperoxides[1],[2].

By understanding these mechanisms, it becomes clear why standard ambient storage is insufficient. Refrigeration lowers the kinetic energy available for hydrolysis, while an inert atmosphere eliminates the nucleophiles (water) and oxidants (oxygen) required for these side reactions[3].

G A 4-(3-Chloropropyl) morpholin-3-one B Hydrolysis (Alkyl Chloride) A->B H2O / Moisture C Auto-Oxidation (Ether/Lactam) A->C O2 / UV Light D 4-(3-Hydroxypropyl) morpholin-3-one + HCl B->D E Hydroperoxides / N-Oxides C->E

Fig 1. Primary degradation pathways of 4-(3-Chloropropyl)morpholin-3-one.

Quantitative Storage Parameters

Based on the physicochemical properties of halogenated morpholine derivatives, strict adherence to the following environmental controls is required to maintain >98% purity over a 12-month lifecycle[1],[3].

Table 1: Environmental Control Matrix for 4-(3-Chloropropyl)morpholin-3-one

ParameterOptimal ConditionAcceptable RangeCritical Failure Point
Temperature 2°C to 8°C (Refrigerated)0°C to 15°C> 25°C (Accelerated hydrolysis)
Atmosphere Argon (Ar) backfillNitrogen (

) backfill
Ambient Air (O2/Moisture exposure)
Light Exposure 0 Lux (Complete Darkness)< 100 Lux (Amber glass)Direct UV / Sunlight
Container Type I Borosilicate GlassPTFE-lined HDPEUnlined Polypropylene / Metal
Incompatibilities Isolate from all reagentsN/AStrong oxidizers, strong bases

Self-Validating Protocol: Inert Aliquoting and Storage Workflow

To prevent repeated freeze-thaw cycles and atmospheric exposure during routine laboratory use, the bulk chemical must be aliquoted. The following step-by-step methodology ensures a self-validating, closed-loop system for handling the compound.

Step-by-Step Methodology

Phase 1: Preparation and Purging

  • Equipment Bake-Out: Dry all Type I borosilicate amber glass vials and PTFE-lined caps in an oven at 120°C for a minimum of 4 hours to eliminate surface moisture. Transfer them directly into a desiccator to cool.

  • Atmosphere Establishment: Transfer the cooled vials and the primary container of 4-(3-Chloropropyl)morpholin-3-one into a glovebox purged with high-purity Argon (99.999%).

    • Validation Check: Ensure the glovebox oxygen sensor reads < 5 ppm

      
       and the moisture sensor reads < 1 ppm 
      
      
      
      before opening the primary container.

Phase 2: Aliquoting and Sealing 3. Dispensing: Using a sterile, dry glass syringe or PTFE spatula (depending on the exact physical state at room temperature), dispense single-use quantities (e.g., 1g or 5g) into the amber vials. 4. Primary Sealing: Cap the vials tightly with PTFE-lined closures while still inside the Argon atmosphere. The PTFE liner is critical as it is chemically inert to the chloropropyl group, unlike standard rubber or silicone septa which can degrade. 5. Secondary Sealing: Remove the vials from the glovebox and immediately wrap the cap-vial junction with Parafilm or PTFE tape to create a secondary moisture barrier.

Phase 3: Storage and Integrity Validation 6. Refrigeration: Place the sealed aliquots inside a secondary container (e.g., a desiccator cabinet or a sealed Mylar bag containing indicating Drierite) and store in a dedicated chemical refrigerator at 2°C to 8°C[3]. 7. Self-Validation (Gravimetric Tracking): Weigh each sealed vial on an analytical balance and record the mass on the label.

  • Causality: A mass increase of >0.05% over time indicates a compromised seal and the ingress of atmospheric moisture. Vials failing this check should be flagged for NMR purity analysis before use in sensitive syntheses.

    Workflow Step1 1. Thermal Prep (Bake vials at 120°C) Step2 2. Glovebox Transfer (Argon atm, <5ppm O2) Step1->Step2 Step3 3. Aliquot Dispensing (Single-use volumes) Step2->Step3 Step4 4. Dual Sealing (PTFE caps + Parafilm) Step3->Step4 Step5 5. Cold Storage (2-8°C) + Gravimetric Validation Step4->Step5

    Fig 2. Self-validating SOP for the aliquoting and long-term storage of moisture-sensitive lactams.

Emergency Handling and Spill Protocols

In the event of a storage failure or accidental spill, immediate containment is required to prevent the release of toxic, corrosive byproducts (such as HCl gas from hydrolysis).

  • Spill Mitigation: Do not use water. Cover the spill with a dry, inert absorbent material (e.g., dry sand or vermiculite). Sweep up using non-sparking tools and place into a chemically compatible, sealable waste container[4].

  • PPE Requirements: Personnel must wear chemical-resistant gloves (Nitrile, >0.11 mm thickness), tightly fitting safety goggles, and a lab coat. If handling outside a fume hood, an ABEK-P2 respirator cartridge is recommended due to the potential respiratory irritation caused by halogenated morpholines[1],[2].

References

  • TCI Chemicals. Safety Data Sheet: 4-(3-Chloropropyl)morpholine (Product Number: C2602). Tokyo Chemical Industry.

  • Valsynthese SA. Material Safety Data Sheet: 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.

  • Fisher Scientific. Safety Data Sheet: Morpholin-3-one.

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Protocols & Analytical Methods

Method

Introduction: The Strategic Importance of N-Alkylated Morpholin-3-ones

An Application Note for the Synthesis of 4-(3-chloropropyl)morpholin-3-one Topic: N-alkylation of morpholin-3-one with 1-bromo-3-chloropropane. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 4-(3-chloropropyl)morpholin-3-one

Topic: N-alkylation of morpholin-3-one with 1-bromo-3-chloropropane. Audience: Researchers, scientists, and drug development professionals.

N-substituted morpholine and morpholin-3-one scaffolds are cornerstones in medicinal chemistry, frequently appearing in the structures of approved pharmaceuticals due to their favorable pharmacokinetic properties. The specific target of this protocol, 4-(3-chloropropyl)morpholin-3-one, is a crucial building block in the synthesis of advanced pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs).[1] Its utility is notably highlighted in the development of targeted cancer therapies, where it serves as a key precursor for molecules designed to inhibit critical cell proliferation and growth factor pathways.[1]

This document provides a detailed guide to the N-alkylation of morpholin-3-one using 1-bromo-3-chloropropane. We will delve into the mechanistic underpinnings of this selective alkylation, provide a robust, step-by-step protocol, and offer insights into process optimization and troubleshooting, ensuring a comprehensive resource for researchers in the field.

Mechanistic Insights: Achieving Selective N-Alkylation

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. However, the substrate, morpholin-3-one, presents a classic challenge in lactam chemistry: the presence of an ambident nucleophile. Upon deprotonation, the resulting anion has two reactive sites, the nitrogen and the oxygen, which can lead to a mixture of N-alkylated and O-alkylated products.

Controlling Regioselectivity:

Several factors are crucial for directing the reaction towards the desired N-alkylated product:

  • The Electrophile (Alkylating Agent): The Hard and Soft Acids and Bases (HSAB) principle is a powerful predictive tool here.[2] The nitrogen atom of the lactam enolate is a "soft" nucleophilic center, while the oxygen is "hard". 1-bromo-3-chloropropane contains two potential electrophilic sites. The carbon attached to bromine is softer than the carbon attached to chlorine, and alkyl bromides are generally considered softer electrophiles than alkyl chlorides. This inherent property favors reaction at the softer nitrogen center.[2] The greater leaving group ability of bromide over chloride ensures that the initial substitution occurs selectively at the C-Br bond.[3]

  • Choice of Base and Solvent: The selection of the base and solvent system is critical to minimize the formation of the O-alkylated product.

    • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is commonly used to ensure complete deprotonation of the morpholin-3-one. Softer, bulkier bases like cesium carbonate (Cs₂CO₃) can also enhance selectivity for N-alkylation.[2]

    • Solvent: Aprotic solvents are necessary. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can effectively solvate the cation of the base and facilitate the reaction.[4] However, less polar aprotic solvents like Toluene or Tetrahydrofuran (THF) are sometimes preferred as they can disfavor O-alkylation.[2]

  • Temperature: Lower reaction temperatures can enhance selectivity. O-alkylation can sometimes be favored at higher temperatures as it may be the thermodynamically more stable product.[2] Running the reaction at or below room temperature can significantly improve the yield of the N-alkylated product.[2]

Experimental Protocol: Synthesis of 4-(3-chloropropyl)morpholin-3-one

This protocol outlines a standard lab-scale synthesis.

Materials and Equipment

Reagent/MaterialCAS No.Molar Mass ( g/mol )Notes
Morpholin-3-one109-11-5101.11
1-Bromo-3-chloropropane109-70-6157.44Flammable, toxic, irritant
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00Water-reactive
Anhydrous Dimethylformamide (DMF)68-12-273.09Anhydrous grade
Ethyl Acetate141-78-688.11For extraction
Saturated Sodium Bicarbonate SolutionN/AN/AFor work-up
Brine (Saturated NaCl Solution)N/AN/AFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent
Equipment
Round-bottom flask with stir barOven-dried
Septa and needles
Schlenk line or Nitrogen/Argon balloonFor inert atmosphere
Addition funnel
Magnetic stirrer with heating/cooling plate
Separatory funnel
Rotary evaporator
Glassware for column chromatography

Safety Precautions

  • 1-Bromo-3-chloropropane: This reagent is a flammable liquid and vapor, toxic if inhaled, and harmful if swallowed or in contact with skin.[5][6] It can cause severe skin and eye irritation.[7] Always handle it in a well-ventilated chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5][6] Keep away from heat, sparks, and open flames.[5]

  • Sodium Hydride (NaH): NaH is a water-reactive solid that releases flammable hydrogen gas upon contact with moisture. Handle under an inert atmosphere. The 60% dispersion in mineral oil reduces its pyrophoric nature but requires care.

  • General: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the base and other side reactions. Ensure eyewash stations and safety showers are accessible.[7]

Step-by-Step Methodology

  • Preparation: Under an inert atmosphere of nitrogen, add morpholin-3-one (1.0 eq) to a three-necked round-bottom flask equipped with a magnetic stir bar and containing anhydrous DMF (approx. 0.2 M concentration relative to the substrate).

  • Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The solution should become homogeneous as the sodium salt of the lactam forms.

  • Alkylation: Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the reaction mixture at 0 °C using an addition funnel or syringe over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or by analyzing aliquots with Gas Chromatography-Mass Spectrometry (GC-MS).[8] The disappearance of the morpholin-3-one starting material will indicate reaction completion.

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-(3-chloropropyl)morpholin-3-one.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete deprotonation.Ensure NaH is fresh and handled under strictly anhydrous conditions. Increase stir time after NaH addition.
Incomplete reaction.Increase reaction time. A slight increase in temperature (e.g., to 40 °C) can be attempted, but monitor for side products.
Significant O-Alkylation Product Reaction conditions favor O-alkylation.Run the reaction at a lower temperature (0 °C or below).[2] Consider switching to a less polar solvent like THF or Toluene.[2] A bulkier, softer base like Cs₂CO₃ may improve N-selectivity.[2]
Formation of Dimer or Polymer The product, 4-(3-chloropropyl)morpholin-3-one, reacts with another deprotonated morpholin-3-one molecule.Ensure slow, controlled addition of the alkylating agent to maintain its low concentration relative to the nucleophile. Avoid significant excess of the base.
Incomplete Reaction Poor quality of reagents.Use freshly opened or properly stored anhydrous solvents. Verify the activity of the NaH.

Conclusion

The N-alkylation of morpholin-3-one with 1-bromo-3-chloropropane is a highly effective method for synthesizing a valuable pharmaceutical intermediate. By understanding the underlying mechanistic principles, particularly those governing the regioselectivity of the ambident lactam nucleophile, researchers can optimize reaction conditions to achieve high yields of the desired N-alkylated product. Careful attention to safety, the use of anhydrous conditions, and controlled reaction parameters are paramount to success. The protocol and insights provided herein serve as a robust foundation for the synthesis and further exploration of this important class of molecules.

References

  • Technical Support Center: O-Alkylation Side Reactions in Lactam Synthesis - Benchchem.
  • 4-(3-Chloropropyl)morpholine synthesis - ChemicalBook.
  • 1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie.
  • Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide.
  • 1-Bromo-3-chloropropane.
  • 1-Bromo-3-chloropropane - Safety Data Sheet - ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Material Safety Data Sheet - 1-Bromo-3-chloropropane - Cole-Parmer.
  • Technical Support Center: Reaction Monitoring for Morpholine Synthesis - Benchchem.
  • 4-(3-Chloropropyl)morpholine CAS 7357-67-7: Pharmaceutical Intermediate and Chemical Synthesis Applications - NINGBO INNO PHARMCHEM CO.,LTD.
  • Alkylation - gChem.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - University of Victoria.
  • A single organic product was obtained when 1-bromo-3- chloropropane was allowed to react with one molar equivalent of sodium cyanide in aqueous ethanol. What was this product? - Quora.

Sources

Application

Application Note: 4-(3-Chloropropyl)morpholin-3-one as a Bifunctional Intermediate in Drug Synthesis and Pharmacokinetic Optimization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Chemical Rationale In modern medicinal chemistry, the optimizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Chemical Rationale

In modern medicinal chemistry, the optimization of a drug candidate's pharmacokinetic (PK) profile is just as critical as its target binding affinity. The morpholine ring is a privileged scaffold widely used to improve aqueous solubility. However, its secondary or tertiary amine nature often results in a basic pKa (~8.3), which can lead to high lysosomal trapping, off-target hERG channel inhibition (cardiotoxicity), and rapid oxidative metabolism by CYP450 enzymes.

By converting morpholine to a morpholin-3-one , the nitrogen is incorporated into a lactam (cyclic amide). This structural modification drastically reduces the basicity of the nitrogen while retaining the powerful hydrogen-bond accepting capability of the oxygen atoms. Consequently, the morpholin-3-one pharmacophore mitigates hERG liabilities and significantly enhances microsomal stability [2]. Furthermore, compounds incorporating this moiety demonstrate improved in vivo kinetic profiles and enhanced aqueous solubility [3], [4].

4-(3-Chloropropyl)morpholin-3-one [1] serves as an ideal bifunctional linker to append this pharmacophore onto existing drug scaffolds. The 3-chloropropyl chain provides an optimal spatial linker to project the morpholin-3-one moiety into solvent-exposed regions of the target protein, while the terminal primary chloride acts as a reliable leaving group for nucleophilic substitution.

Physicochemical Properties

To ensure reproducible reaction kinetics, it is critical to understand the foundational properties of the intermediate.

PropertyValueStructural Significance
Chemical Name 4-(3-Chloropropyl)morpholin-3-oneBifunctional alkylating agent
CAS Number 1539903-97-3Verified Registry ID [1]
Molecular Formula C7H12ClNO2-
Molecular Weight 177.63 g/mol -
Electrophilic Site Primary Alkyl Chloride (C3')Undergoes SN2 substitution
Pharmacophore Cyclic AmideH-bond acceptor, low basicity

Mechanistic Insights: Causality in Experimental Design

The functionalization of complex active pharmaceutical ingredients (APIs) using 4-(3-chloropropyl)morpholin-3-one proceeds via an SN2 mechanism. Because primary alkyl chlorides are less reactive than their bromide or iodide counterparts, the reaction kinetics can be sluggish, leading to incomplete conversions or the necessity of degradation-inducing temperatures.

Causality of the Finkelstein Additive: To overcome the activation energy barrier, a catalytic amount of Potassium Iodide (KI) is introduced. The iodide ion acts as a highly nucleophilic catalyst, displacing the chloride to form a transient, highly reactive alkyl iodide intermediate. This intermediate is rapidly attacked by the target nucleophile, driving the reaction forward at lower temperatures.

Causality of Base Selection:

  • For Amine Nucleophiles: Mildly basic conditions (K2CO3 or DIPEA) are utilized to deprotonate the nucleophile without causing base-catalyzed hydrolysis of the lactam ring.

  • For Phenolic Nucleophiles: Cs2CO3 is strictly preferred. The large ionic radius of the cesium cation generates a highly dissociated, "naked" phenoxide ion, drastically accelerating the SN2 attack compared to potassium or sodium bases.

Visualizations

Synthesis_Workflow A Target Scaffold (Amine/Phenol) E S_N2 Substitution (K2CO3 / Cs2CO3) A->E B 4-(3-Chloropropyl) morpholin-3-one C Catalytic KI (Finkelstein Activation) B->C D Alkyl Iodide Intermediate C->D in situ D->E F Final API Candidate E->F High Yield

Workflow of Finkelstein-catalyzed SN2 alkylation using 4-(3-chloropropyl)morpholin-3-one.

PK_Pathway N1 Morpholin-3-one Pharmacophore N2 Lactam Formation (Reduced Basicity) N1->N2 N3 H-Bond Acceptor (Carbonyl Oxygen) N1->N3 N4 Decreased hERG Liability N2->N4 N5 High Microsomal Stability N2->N5 N6 Enhanced Aqueous Solubility N3->N6 N7 Optimized in vivo PK Profile N4->N7 N5->N7 N6->N7

Mechanistic pathway of pharmacokinetic optimization driven by the morpholin-3-one pharmacophore.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in in-process controls (IPCs) to ensure the system is self-validating at every critical juncture.

Protocol A: N-Alkylation of Secondary Amines

Objective: Append the morpholin-3-one moiety to a secondary amine scaffold (e.g., piperazine derivatives).

  • Reagent Preparation: Dissolve the target amine scaffold (1.0 eq) and 4-(3-chloropropyl)morpholin-3-one (1.2 eq) in anhydrous DMF (0.2 M concentration).

    • Validation: Ensure complete dissolution to prevent biphasic reaction kinetics, which severely depress yields.

  • Activation: Add finely powdered anhydrous K2CO3 (3.0 eq) and catalytic KI (0.2 eq).

    • Causality: KI drives the in situ Finkelstein reaction.

    • Validation: Monitor via TLC (EtOAc/Hexane 1:1); the emergence of a transient, slightly more non-polar spot indicates the formation of the alkyl iodide intermediate.

  • SN2 Alkylation: Heat the suspension to 80°C under a nitrogen atmosphere for 12 hours.

    • Validation: LC-MS analysis must confirm >95% consumption of the starting amine and the appearance of the product mass [M+H]+. The disappearance of the alkyl chloride peak validates the completion of the cascade.

  • Quenching & Workup: Cool to room temperature and quench with saturated aqueous NH4Cl.

    • Causality: Neutralizes excess base and prevents unwanted lactam hydrolysis.

    • Extraction: Extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (3x).

    • Causality: DMF is highly miscible in water but partitions into EtOAc; LiCl washes selectively and aggressively strip DMF from the organic phase.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: O-Alkylation of Phenolic Scaffolds

Objective: Etherification of a phenolic hydroxyl group to improve metabolic stability.

  • Deprotonation: Dissolve the phenolic scaffold (1.0 eq) in anhydrous Acetonitrile (MeCN). Add Cs2CO3 (2.0 eq) and stir at room temperature for 30 minutes.

    • Validation: A distinct color change (often yellow/orange) indicates the successful generation of the highly nucleophilic phenoxide anion.

  • Alkylation: Add 4-(3-chloropropyl)morpholin-3-one (1.1 eq) and catalytic NaI (0.1 eq). Heat to reflux (82°C) for 8 hours.

  • Workup: Filter the reaction mixture hot through a pad of Celite to remove cesium salts.

    • Causality: Removing salts prior to aqueous workup prevents the formation of intractable emulsions.

  • Isolation: Concentrate the filtrate, dissolve in DCM, wash with 1M NaOH (to remove unreacted phenol), dry, and concentrate to yield the pure ether.

Data Presentation: Optimization of Alkylation Conditions

The table below summarizes the causality and expected outcomes when optimizing the alkylation of 4-(3-chloropropyl)morpholin-3-one across different nucleophiles.

Nucleophile TypeOptimal BaseOptimal SolventCatalystTemp (°C)Expected YieldMechanistic Rationale
Aliphatic Amine K2CO3 (3 eq)DMFKI (0.2 eq)80°C75 - 85%Mild base prevents lactam opening; KI accelerates SN2.
Aromatic Amine DIPEA (3 eq)NMPNaI (0.5 eq)100°C60 - 70%Higher temp required for poor nucleophiles; DIPEA prevents alkylation of base.
Phenol Cs2CO3 (2 eq)MeCNNaI (0.1 eq)82°C85 - 95%Cesium effect creates a highly reactive, "naked" phenoxide ion.
Thiol Et3N (1.5 eq)DCMNone25°C>90%Thiols are highly nucleophilic; Finkelstein activation is unnecessary.

References

  • BLD Pharm. "60247-09-8 | 3-Chloro-1-(morpholin-4-yl)propan-1-one".
  • Journal of Medicinal Chemistry - ACS Publications. "Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB".
  • ResearchGate. "Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain".
  • PMC - NIH. "Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties".
Method

Advanced Protocol for Gas-Phase N-Alkylation of Morpholines: Continuous Flow Synthesis and Catalytic Optimization

Introduction and Mechanistic Insights N-alkylmorpholines are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced rubber additives. Traditional N-alkylation routes rely on toxic alkyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

N-alkylmorpholines are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced rubber additives. Traditional N-alkylation routes rely on toxic alkyl halides (e.g., methyl iodide) and homogeneous base catalysts, which generate stoichiometric salt waste and pose severe environmental and safety hazards.

Transitioning to a gas-phase continuous flow system using alcohols as alkylating agents offers a highly scalable, atom-economical, and green alternative [1]. This protocol leverages a heterogeneous CuO–NiO/γ–Al₂O₃ catalyst to drive the reaction via a "Borrowing Hydrogen" (or hydrogen autotransfer) mechanism.

Causality in Catalyst Design

The success of this gas-solid phase reaction depends entirely on the synergistic bifunctionality of the catalyst:

  • Metal Sites (CuO-NiO): Copper and Nickel act as the redox centers. They dehydrogenate the primary alcohol into a highly reactive aldehyde (releasing surface-bound hydrogen) and subsequently hydrogenate the intermediate imine to form the final tertiary amine.

  • Acidic Support (γ–Al₂O₃): The gamma-alumina support provides the necessary Lewis acid sites to activate the aldehyde, facilitating the nucleophilic attack by the secondary amine (morpholine) and the subsequent dehydration step.

Mechanism Alcohol Primary Alcohol (R-CH2OH) Aldehyde Aldehyde Intermediate (R-CHO) Alcohol->Aldehyde Dehydrogenation (-H2 on Cu/Ni sites) Imine Enamine/Imine Intermediate Aldehyde->Imine Condensation (+ Morpholine, -H2O on γ-Al2O3) Morpholine Morpholine (HN(CH2CH2)2O) Morpholine->Imine Product N-Alkylmorpholine (R-CH2-N(CH2CH2)2O) Imine->Product Hydrogenation (+H2 from Cu/Ni sites)

Borrowing Hydrogen mechanism for N-alkylation over CuO-NiO/γ-Al2O3.

Experimental Setup & Apparatus

The reaction is executed in a continuous fixed-bed reactor system. This setup ensures high throughput and precise control over residence time (Liquid Hourly Space Velocity, LHSV), temperature, and pressure.

ReactorSetup Feed Feed Tank (Morpholine + Alcohol) Pump HPLC Pump Feed->Pump Liquid Flow Preheater Pre-heater (Vaporizer) Pump->Preheater High Pressure Reactor Fixed-Bed Reactor (CuO-NiO/γ-Al2O3) Preheater->Reactor Vapor Phase (160-240°C) Condenser Condenser Reactor->Condenser Hot Effluent Separator Gas-Liquid Separator Condenser->Separator Mixed Phase Product Liquid Product (N-Alkylmorpholine) Separator->Product Liquid

Continuous flow fixed-bed reactor setup for gas-phase N-alkylation.

Step-by-Step Methodologies

Protocol A: Preparation of CuO–NiO/γ–Al₂O₃ Catalyst

To ensure uniform dispersion of active metal sites, the catalyst is prepared via the incipient wetness impregnation method [1].

  • Pre-treatment of Support: Dry commercial γ-Al₂O₃ pellets (20–40 mesh) at 120 °C for 4 hours to remove adsorbed moisture.

  • Precursor Solution: Dissolve stoichiometric amounts of Cu(NO₃)₂·3H₂O and Ni(NO₃)₂·6H₂O in deionized water. The target metal loading should be optimized (typically 10-15 wt% total metal).

  • Impregnation: Add the aqueous precursor solution dropwise to the dried γ-Al₂O₃ under continuous mechanical stirring until the support is uniformly wetted.

  • Aging & Drying: Age the impregnated support at room temperature for 12 hours, followed by drying at 110 °C for 12 hours.

  • Calcination: Transfer the dried catalyst to a muffle furnace. Calcine in static air at 450 °C for 4 hours (ramp rate: 5 °C/min) to decompose the nitrates into CuO and NiO.

  • In-Situ Reduction: Prior to the reaction, load the calcined catalyst into the fixed-bed reactor. Reduce the catalyst under a continuous flow of H₂/N₂ (10/90 v/v) at 240 °C for 6 hours.

Protocol B: Gas-Phase N-Alkylation Catalytic Run
  • System Purge: Flush the entire reactor system with high-purity N₂ (50 mL/min) for 30 minutes to ensure an oxygen-free environment.

  • Heating & Pressurization: Heat the pre-heater to 200 °C and the fixed-bed reactor to the target reaction temperature (e.g., 220 °C). Pressurize the system to 0.9 MPa using a back-pressure regulator.

  • Feed Introduction: Prepare a homogeneous mixture of methanol and morpholine (molar ratio 3:1). Introduce the feed via the HPLC pump at an LHSV of 0.15 h⁻¹.

  • Steady-State Equilibration: Allow the system to run for at least 3 residence times to achieve steady-state operation before collecting analytical samples.

  • Product Collection: Route the reactor effluent through a chilled condenser (5 °C). Collect the liquid phase in the gas-liquid separator.

Data Presentation & Reaction Optimization

The efficiency of the gas-phase N-alkylation is highly dependent on temperature and the nature of the alcohol. High temperatures favor conversion but can induce morpholine ring-opening side reactions if pushed beyond 220 °C [1].

Table 1: Effect of Temperature on N-Methylation of Morpholine

Temperature (°C) Morpholine Conversion (%) N-Methylmorpholine Selectivity (%) Mechanistic Observation
160 45.2 99.1 Insufficient thermal energy for dehydrogenation.
180 68.5 98.5 Moderate activation of borrowing hydrogen cycle.
200 85.4 97.2 Optimal balance of reaction rates.
220 95.3 93.8 Peak thermodynamic efficiency.
240 96.1 81.4 Increased acidity causes ether cleavage/ring-opening.

(Standard Conditions: 0.9 MPa, Methanol:Morpholine molar ratio = 3:1, LHSV = 0.15 h⁻¹)

Table 2: Effect of Alcohol Chain Length on N-Alkylation (at 220 °C)

Alcohol Type Morpholine Conversion (%) Target Product Selectivity (%)
Methanol Primary 95.3 93.8
Ethanol Primary 88.1 91.2
1-Propanol Primary 82.4 89.5
Isopropanol Secondary < 30.0 < 50.0

| Cyclohexanol | Secondary | < 15.0 | < 40.0 |

Note on Causality: Secondary alcohols (like isopropanol and cyclohexanol) exhibit drastically lower conversion and selectivity. This is due to severe steric hindrance during the condensation step and the fact that the resulting intermediate (a ketone) is a significantly poorer electrophile than the aldehyde intermediate generated from primary alcohols [1].

Trustworthiness: Self-Validating Analytical Systems

To ensure the integrity of the experimental data, the protocol must be treated as a self-validating system. Implement the following quality control measures:

  • Quantitative GC-FID Analysis: Analyze the liquid effluent using Gas Chromatography equipped with a Flame Ionization Detector (GC-FID) and a capillary column (e.g., SE-30 or HP-5). Use toluene as an internal standard to accurately quantify morpholine conversion and N-alkylmorpholine yield.

  • Qualitative GC-MS Profiling: Periodically analyze the product stream via GC-MS to identify side-products. The presence of amino alcohols indicates unwanted ether-cleavage (ring-opening) of the morpholine ring, signaling that the reactor temperature is too high or the γ-Al₂O₃ support is too acidic.

  • Mass Balance Verification: Continuously monitor the mass of the feed input versus the total mass of the liquid and gaseous outputs. A mass balance closure of >98% is required to validate the absence of heavy oligomerization (coking) inside the catalyst bed.

  • Pressure Drop (ΔP) Monitoring: Install pressure transducers before and after the fixed bed. A rising ΔP indicates catalyst pulverization or severe coking, requiring immediate system shutdown and catalyst regeneration (calcination in air at 500 °C).

References

  • Chen, X., Luo, H., Qian, C., & He, C. (2011). "Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3." Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-171. URL:[Link]

Application

Application Notes &amp; Protocols for the Development of Antibacterial Agents from Morpholin-3-one Scaffolds

Introduction: The Morpholin-3-one Scaffold as a Privileged Structure in Antibacterial Drug Discovery The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Morpholin-3-one Scaffold as a Privileged Structure in Antibacterial Drug Discovery

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents with new mechanisms of action.[1] The development of antibiotics based on novel chemical scaffolds is a promising strategy to combat drug-resistant pathogens.[2] Among the myriad of heterocyclic compounds, the morpholine ring is a well-established pharmacophore found in several approved drugs, valued for its favorable physicochemical properties and metabolic stability.[3][4] Specifically, the morpholin-3-one core represents a synthetically accessible and versatile scaffold for the generation of diverse chemical libraries aimed at antibacterial drug discovery.[5][6]

This guide provides a comprehensive overview of the key stages in the early-phase development of antibacterial agents derived from the morpholin-3-one scaffold. It is structured to provide not only step-by-step protocols but also the scientific rationale behind these methodologies, empowering researchers to make informed decisions in their discovery campaigns. We will cover the foundational chemical synthesis, primary antibacterial screening, and initial mechanism of action (MoA) studies.

Section 1: Synthesis of Morpholin-3-one Analogue Libraries

Application Note 1.1: The Rationale for Analogue Synthesis in SAR Studies

The cornerstone of any scaffold-based drug discovery program is the synthesis of a focused library of chemical analogues. By systematically modifying the core structure—in this case, the morpholin-3-one scaffold—and evaluating the corresponding changes in biological activity, researchers can establish a Structure-Activity Relationship (SAR).[7] A robust SAR model is critical for guiding the lead optimization process, enabling the rational design of compounds with enhanced potency, improved selectivity, and more favorable drug-like properties.[6] Our initial focus will be on N-functionalization of the morpholin-3-one core, a common and effective strategy for modulating biological activity.

Protocol 1.1: General Synthesis of the Morpholin-3-one Core

The morpholin-3-one scaffold can be synthesized through various routes. A common and efficient method involves the cyclization of an N-substituted 2-aminoethanol derivative with an α-haloacetyl halide or ester. A more direct approach involves the reaction of 2-aminoethanol with ethyl chloroacetate.[8]

Reaction Scheme: Ethanolamine + Ethyl Chloroacetate → Morpholin-3-one

Materials:

  • 2-Aminoethanol (Ethanolamine)

  • Ethyl chloroacetate

  • Sodium metal

  • Isopropanol

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve sodium metal (1.1 eq.) in isopropanol with heating (approx. 50°C) until a solution of sodium isopropoxide is formed.[8]

  • Add 2-aminoethanol (1.1 eq.) to the solution.

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Slowly add ethyl chloroacetate (1.0 eq.) dropwise to the cooled solution.

  • After the addition is complete, heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and remove the insoluble salts (sodium chloride) by filtration.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/ethyl acetate) to yield pure morpholin-3-one.[8]

Causality Insight: The use of sodium metal to form the alkoxide in situ provides a strong base necessary for the subsequent intramolecular cyclization. Heating the reaction drives the nucleophilic substitution to completion.

Protocol 1.2: Example Synthesis of an N-Aryl-Substituted Derivative: 4-(4-nitrophenyl)morpholin-3-one

This protocol describes the synthesis of an N-aryl derivative, a key step in exploring SAR at the nitrogen position. This specific compound is also a known intermediate in the synthesis of other pharmacologically active molecules.[9]

Materials:

  • 2-(4-nitrophenylamino)ethanol

  • Chloroacetyl chloride

  • Potassium carbonate

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

Procedure:

  • To a solution of 2-(4-nitrophenylamino)ethanol (1.0 eq.) in toluene, add potassium carbonate (1.5 eq.) and a catalytic amount of TBAB.[9]

  • Heat the mixture to 55-60°C.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq.) in toluene to the reaction mixture.

  • Maintain the temperature and stir for 8-12 hours, monitoring for the completion of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add water to quench the reaction and dissolve inorganic salts.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization from a suitable solvent like ethyl acetate to afford the pure 4-(4-nitrophenyl)morpholin-3-one.[9]

Self-Validating System: The purity and identity of the synthesized compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to biological evaluation.[10][11][12] The expected spectral data should be consistent with the target structure.

dot

Caption: General workflow for the synthesis and validation of morpholin-3-one analogues.

Section 2: In Vitro Antibacterial Activity Screening

Application Note 2.1: The Critical Role of MIC in Primary Screening

The first step in evaluating the biological potential of newly synthesized compounds is to determine their antibacterial activity. The Minimum Inhibitory Concentration (MIC) is the universally accepted metric for this purpose.[13][14] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13][14] A broth microdilution assay, performed in a 96-well plate format, is a high-throughput, reproducible, and standardized method for determining MIC values against a panel of clinically relevant bacteria.[15][16]

Protocol 2.1: Determination of MIC by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][17]

Materials:

  • Synthesized morpholin-3-one compounds

  • 96-well, round-bottom microtiter plates[18]

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[19]

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard[15]

  • Spectrophotometer or nephelometer

  • Multichannel pipette

Procedure:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not affect bacterial growth (typically ≤1%).

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1.5 x 10⁸ CFU/mL.[13] d. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15] This final dilution is typically done just before inoculating the plate.

  • Plate Preparation (Serial Dilution): a. Dispense 100 µL of CAMHB into all wells of a 96-well plate.[18] b. Add 100 µL of the 2x final highest concentration of the test compound to the first column of wells. c. Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.[13][18] d. Include a positive control well (bacteria in broth, no compound) and a negative/sterility control well (broth only).

  • Inoculation: Within 15-30 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13][19]

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[15] The growth control should be turbid, and the sterility control should be clear.

dot

Broth_Microdilution node_setup Plate Setup Add 100µL Broth to all wells node_compound Compound Addition Add 100µL of 2x Compound Stock to Column 1 node_setup->node_compound node_dilution Serial Dilution Transfer 100µL from Col 1 to Col 2, etc. node_compound->node_dilution node_inoculum Inoculation Add 100µL of 5x10⁵ CFU/mL bacteria to wells node_dilution->node_inoculum node_incubation Incubation 16-20h at 35°C node_inoculum->node_incubation node_read Read MIC Lowest concentration with no visible growth node_incubation->node_read

Caption: Workflow for the broth microdilution MIC assay.

Data Presentation 2.1: Summarizing MIC Data

Results should be tabulated for clear comparison of the activity of different analogues against a panel of representative bacterial strains.

Compound IDR-Group (Substitution)MIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)MIC (µg/mL) vs. P. aeruginosa (Gram-)
MOR-001H>128>128>128
MOR-0024-nitrophenyl3264>128
MOR-0034-chlorophenyl1632128
MOR-0044-methoxyphenyl64>128>128
Ciprofloxacin(Control)0.50.0150.25

Section 3: Elucidating the Mechanism of Action (MoA)

Application Note 3.1: Differentiating Bactericidal vs. Bacteriostatic Activity

Once a compound shows promising inhibitory activity (a low MIC), the next critical step is to determine how it affects the bacteria. A time-kill kinetics assay is a dynamic measure that provides insight into the rate and extent of bacterial killing over time.[20] This assay is fundamental for classifying a compound as either bactericidal (causes bacterial death, typically defined as a ≥3-log₁₀ or 99.9% reduction in CFU/mL) or bacteriostatic (inhibits bacterial growth).[21] This distinction is vital for predicting in vivo efficacy and is a key parameter in prioritizing lead candidates.[20]

Protocol 3.1: Time-Kill Kinetics Assay

Procedure:

  • Preparation: Prepare tubes containing CAMHB with the test compound at various concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a drug-free growth control tube.[20]

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[19][20] The 0-hour sample should be taken immediately after inoculation to confirm the starting CFU/mL.

  • Quantification of Viable Bacteria: a. Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. b. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto Mueller-Hinton Agar (MHA) plates. c. Incubate the plates at 35-37°C for 18-24 hours.[19]

  • Data Analysis: a. Count the colonies on plates that yield between 30 and 300 colonies to determine the CFU/mL for each time point. b. Plot the log₁₀ CFU/mL versus time for each compound concentration and the growth control.[19] A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity.[21]

Application Note 3.2: High-Throughput MoA Prediction with Bacterial Cytological Profiling (BCP)

Identifying the specific cellular pathway targeted by a novel antibiotic is a major bottleneck in drug discovery. Bacterial Cytological Profiling (BCP) is a powerful, image-based technique that can rapidly predict a compound's MoA.[22][23] The principle is that antibiotics targeting specific cellular pathways (e.g., DNA replication, cell wall synthesis, protein synthesis) induce characteristic and reproducible changes in bacterial morphology.[23][24] By treating bacteria with a new compound and comparing the resulting morphological "fingerprint" to a pre-established library of profiles from known antibiotics, one can rapidly hypothesize its MoA.[1][25]

Protocol 3.2: Conceptual Workflow for Bacterial Cytological Profiling (BCP)

BCP is a specialized technique requiring expertise in microscopy and automated image analysis. This protocol outlines the conceptual workflow.

Conceptual Steps:

  • Treatment: Grow bacteria (e.g., E. coli or B. subtilis) in a multi-well plate and treat with various concentrations of the novel morpholin-3-one compound for a short duration (e.g., 1-2 hours). Include known antibiotics as controls.[22]

  • Staining: Stain the bacterial cells with a cocktail of fluorescent dyes that highlight key cellular features. Common dyes include:

    • DAPI: Stains DNA, visualizing the nucleoid.

    • FM 4-64: Stains the cell membrane.

    • Sytox Green: Enters cells only when the membrane is compromised, indicating membrane damage.[25]

  • Imaging: Acquire images of the stained bacteria using an automated high-resolution fluorescence microscope.[22]

  • Image Analysis: Use specialized software to analyze thousands of individual cells from the images. The software quantifies dozens of morphological parameters, such as cell length, width, DNA condensation, and membrane integrity.[24]

  • Profile Comparison: Compare the quantitative morphological profile of the test compound to a reference database of profiles from antibiotics with known MoAs. A close match suggests a similar MoA. A unique profile may indicate a novel MoA.[1][23]

dot

MoA_Pathway Start Active Compound (Low MIC) TimeKill Time-Kill Assay Start->TimeKill Bactericidal Bactericidal (≥3-log kill) TimeKill->Bactericidal Yes Bacteriostatic Bacteriostatic TimeKill->Bacteriostatic No BCP Bacterial Cytological Profiling (BCP) Bactericidal->BCP KnownMoA Profile Matches Known MoA (e.g., DNA, Cell Wall) BCP->KnownMoA Match NovelMoA Unique Profile (Potential Novel MoA) BCP->NovelMoA No Match

Caption: Decision pathway for the mechanism of action (MoA) investigation.

References

  • Advancing antibiotic discovery with bacterial cytological profiling: a high-throughput solution to antimicrobial resistance. (2025). Frontiers.
  • Nonejuie, P., et al. (2013). Bacterial cytological profiling rapidly identifies the cellular pathways targeted by antibacterial molecules. PNAS.
  • Liew, A. T., et al. (2023). High-Resolution Bacterial Cytological Profiling Reveals Intrapopulation Morphological Variations upon Antibiotic Exposure. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Bacterial Cytological Profiling. (2024). Linnaeus Bioscience.
  • Coronado, F. E., et al. Bacterial Cytological Profiling as a Tool To Study Mechanisms of Action of Antibiotics That Are Active against Acinetobacter baumannii. PMC.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. (2025). Benchchem.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (2025). Benchchem.
  • Application Notes and Protocols for the Use of Novel Antibacterial Compounds in a Research Labor
  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed.
  • Al-Sammarraie, N. A., et al.
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135. (2025). Benchchem.
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Mintage Journal of Pharmaceutical and Medical Sciences.
  • MIC Determin
  • Time-Kill Kinetics Assay. Emery Pharma.
  • Stokes, J. M., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC.
  • Time-Kill Assay Protocol Overview. Scribd.
  • morpholin-3-one synthesis. ChemicalBook.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific.
  • Validation of high-throughput time-kill assay. (2021). Helda - University of Helsinki.
  • de Almeida, G. S., et al. (2018). Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones. PubMed.
  • Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. (2025). J. Chem. Soc. Nigeria.
  • Antimicrobial activity of morpholine derivatives 3-6.
  • Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. (2010). Taylor & Francis.
  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025).
  • Witek, K., et al. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. MDPI.
  • Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. (2024). PMC.
  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Deriv
  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • New 4-(Morpholin-4-Yl)
  • (PDF) morpholine antimicrobial activity. (2016).
  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limit
  • Wawrzeńczyk-Kuzma, M., et al. (2019).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatography Purification of Crude 4-(3-Chloropropyl)morpholin-3-one

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with the isolation and purification of 4-(3-Chloropropyl)morpholin-3-one .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with the isolation and purification of 4-(3-Chloropropyl)morpholin-3-one .

As a critical alkylating intermediate—frequently utilized in the synthesis of Factor Xa inhibitors like Rivaroxaban—this compound presents unique chromatographic challenges. The presence of a polar lactam ring coupled with a non-polar chloropropyl chain requires precise control over mobile phase polarity and detection methods. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity isolation.

Part 1: Quantitative Polarity Profiling

Before initiating purification, it is crucial to understand the relative polarities of the crude mixture components. The synthesis typically involves the alkylation of morpholin-3-one with 1-bromo-3-chloropropane (or 1,3-dichloropropane) using a strong base. The resulting crude matrix contains species of vastly different polarities.

Table 1: Polarity and Elution Profile of Crude Mixture Components

ComponentCharacteristicRelative PolarityEst. TLC Rf (Hex/EtOAc 1:1)Elution Order
1-Bromo-3-chloropropane Unreacted alkylating agentHighly Non-polar0.90 - 0.951 (Solvent Front)
4-(3-Chloropropyl)morpholin-3-one Target ProductIntermediate0.40 - 0.502
1,3-bis(3-oxomorpholino)propane Bis-alkylated Dimer ImpurityPolar0.15 - 0.253
Morpholin-3-one Unreacted starting materialVery Polar0.05 - 0.104 (Retained)
Part 2: Workflow Visualization

Workflow Crude Crude Reaction Mixture (in DMF/THF) Workup Aqueous Workup (Remove Salts/DMF) Crude->Workup Load Dry Loading onto Silica (Avoid Band Broadening) Workup->Load Elution Flash Chromatography (Hexane/EtOAc Gradient) Load->Elution Detection Fraction Collection (UV 210 nm & KMnO4 TLC) Elution->Detection Pure Pure 4-(3-Chloropropyl) morpholin-3-one Detection->Pure

Workflow for the isolation and chromatographic purification of the crude lactam intermediate.

Part 3: Step-by-Step Methodology (SOP)

This protocol utilizes the principles of rapid preparative separation 1 optimized for lactam intermediates.

Step 1: Pre-column Aqueous Workup

  • Action: Quench the crude reaction mixture with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine (3x), dry over anhydrous Na₂SO₄, and concentrate.

  • Causality: Reaction solvents like DMF are highly polar and miscible with chromatography eluents. If not completely removed, residual DMF will drastically increase the mobile phase polarity on the column, causing all components to co-elute.

Step 2: Column Preparation & Dry Loading

  • Action: Dissolve the concentrated crude extract in a minimal amount of Dichloromethane (DCM). Add silica gel (1:2 ratio to crude mass) and evaporate to a free-flowing powder. Load this evenly onto a pre-equilibrated silica column (100% Hexanes).

  • Causality: Liquid loading a polar mixture often requires strong solvents that drag the product down the column prematurely. Dry loading ensures a narrow, uniform initial band, maximizing theoretical plates and resolution.

Step 3: Gradient Elution Execution

  • Action:

    • Phase A: Elute with 2 Column Volumes (CV) of 100% Hexanes.

    • Phase B: Apply a linear gradient from 10% to 60% EtOAc in Hexanes over 6 CVs.

    • Phase C: Flush with 100% EtOAc to clear highly polar impurities.

  • Self-Validation: The initial isocratic hexane hold guarantees that the non-polar 1-bromo-3-chloropropane is completely washed out before the target lactam begins to migrate.

Step 4: Fraction Analysis

  • Action: Spot fractions on a silica TLC plate. Visualize using a KMnO₄ stain and heat gently until spots appear. Pool fractions containing the pure product (Rf ~0.45 in 1:1 Hex/EtOAc) and concentrate.

Part 4: Troubleshooting Guides & FAQs

Q1: Why is my product invisible on the TLC plate under standard 254 nm UV light? A: 4-(3-Chloropropyl)morpholin-3-one lacks a conjugated aromatic


-system. The only chromophore present is the lactam amide bond, which has a weak UV absorbance maximum at much lower wavelengths, typically around 210–220 nm 2.
  • Corrective Action: If using an automated flash chromatography system, switch the UV detector to monitor 210 nm. For manual TLC, use a Potassium Permanganate (KMnO₄) oxidative stain. The lactam ring will oxidize upon gentle heating, appearing as a bright yellow/brown spot against a purple background 3.

Q2: I am experiencing severe peak tailing and poor resolution between the product and the starting material. How can I fix this? A: The morpholin-3-one ring contains a highly polarized carbonyl oxygen that acts as a strong hydrogen bond acceptor. This interacts aggressively with the acidic silanol groups (-Si-OH) on the bare silica stationary phase, causing the compound to drag or "tail" through the column rather than eluting in a sharp band.

  • Corrective Action: Add 1% Triethylamine (Et₃N) to your mobile phase. The amine acts as a competitive modifier, temporarily capping the acidic silanols and allowing the lactam to elute symmetrically.

Mechanism Silanol Silica Surface (-Si-OH) Hbond Strong Hydrogen Bonding (Causes Tailing) Silanol->Hbond Lactam Lactam Carbonyl (>C=O) Lactam->Hbond Modifier Amine Modifier (1% Et3N) Hbond->Modifier Addition of base Resolution Capped Silanols (Sharp Elution Band) Modifier->Resolution

Mechanism of peak tailing via lactam-silanol hydrogen bonding and resolution using amine modifiers.

Q3: My isolated product still contains residual 1-bromo-3-chloropropane. How did it co-elute? A: 1-bromo-3-chloropropane is a highly non-polar haloalkane. If it is contaminating your intermediate polarity product, you likely initiated your gradient at too high of a starting polarity (e.g., starting directly at 30% EtOAc). The sudden surge in mobile phase strength forces the non-polar impurity to co-migrate with the leading edge of your product band.

  • Corrective Action: Always incorporate a strict isocratic hold of 100% Hexanes for at least 2 CVs before initiating the gradient. Verify via TLC that the solvent front is clear of UV-inactive, KMnO₄-active spots before ramping the EtOAc concentration.

Part 5: References
  • Title: Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution (W.C. Still, M. Kahn, A. Mitra. J. Org. Chem., 1978) Source: Scientific Adsorbents Inc. URL:

  • Title: Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection (Antimicrobial Agents and Chemotherapy) Source: American Society for Microbiology (ASM) URL:

  • Title: TLC Stains and Visualization Techniques Source: University of Washington, Department of Chemistry URL:

Sources

Optimization

Technical Support Center: Optimizing N-Alkylation of Morpholin-3-one

Welcome to the Advanced Technical Support Center. Morpholin-3-one derivatives are pivotal heterocyclic scaffolds in drug development, most notably serving as critical precursors in the synthesis of anticoagulants like Ri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Morpholin-3-one derivatives are pivotal heterocyclic scaffolds in drug development, most notably serving as critical precursors in the synthesis of anticoagulants like Rivaroxaban. However, the functionalization of the morpholin-3-one ring is frequently complicated by competing side reactions—specifically O-alkylation, over-alkylation, and ring-opening degradation.

As an application scientist, understanding the mechanistic causality behind these side reactions is the key to minimizing them. This guide provides field-proven troubleshooting insights, quantitative condition screening, and a self-validating experimental protocol to achieve high N-alkylation regioselectivity.

Mechanistic Overview: The Ambident Enolate Challenge

Lactams like morpholin-3-one exist in a tautomeric equilibrium between their lactam and lactim forms. Upon deprotonation, they form an ambident enolate possessing two competing nucleophilic centers: the oxygen atom and the nitrogen atom. Controlling which center reacts requires strict manipulation of the Hard and Soft Acids and Bases (HSAB) principle and kinetic parameters.

AmbidentPathway Lactam Morpholin-3-one (Lactam Form) Base Base Deprotonation (e.g., Cs2CO3) Lactam->Base Enolate Ambident Enolate [N- vs O- Nucleophile] Base->Enolate SoftE Soft Electrophile (Alkyl Iodide) Enolate->SoftE Soft-Soft Interaction HardE Hard Electrophile (Alkyl Tosylate/Chloride) Enolate->HardE Hard-Hard Interaction N_Alk N-Alkylation (Kinetic Product) SoftE->N_Alk O_Alk O-Alkylation (Thermodynamic Product) HardE->O_Alk

Fig 1: Ambident enolate pathway of morpholin-3-one illustrating kinetic vs. thermodynamic control.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding predominantly O-alkylated side products instead of the desired N-alkylated morpholin-3-one? A1: This is a classic manifestation of the 1[1]. The oxygen atom of the lactam enolate is a "hard" nucleophile, while the nitrogen is a "soft" nucleophile. If you are using "hard" electrophiles (e.g., alkyl chlorides, tosylates, or mesylates), they will preferentially attack the hard oxygen center. To reverse this causality and favor N-alkylation, switch to a "soft" electrophile, such as an alkyl iodide. Additionally, steric hindrance around the nitrogen center can artificially attenuate the rate of N-alkylation, forcing the reaction toward the more accessible oxygen atom[2].

Q2: How does the choice of base and solvent dictate the reaction pathway? A2: The base-solvent pairing determines the nature of the ion pair. Hard bases (like NaH or KOtBu) in highly polar aprotic solvents (like DMF or DMSO) completely dissociate the metal cation from the enolate. This leaves the highly electronegative oxygen fully exposed and hyper-reactive, driving O-alkylation. To favor N-alkylation, use softer, bulkier bases like Cesium Carbonate (


) in less polar solvents (like Acetonitrile, MeCN). The cesium cation maintains a tighter coordination with the oxygen atom, sterically shielding it and forcing the electrophile to react at the nitrogen center.

Q3: My morpholin-3-one starting material is degrading or undergoing ring-opening. How do I prevent this? A3: The morpholine ring is 3[3]. Under highly basic aqueous conditions, or if a large excess of the alkylating agent is present, aza-benzilic ester rearrangements or poly-alkylation can occur. Prevention requires absolute stoichiometric discipline (using exactly 1.05 to 1.10 equivalents of the electrophile) and strictly anhydrous conditions to prevent hydroxide-mediated hydrolysis of the lactam.

Q4: Can temperature actively suppress O-alkylation? A4: Yes. O-alkylation is generally the thermodynamically favored pathway, while N-alkylation is kinetically favored. Applying heat (e.g., refluxing at 80 °C) provides the activation energy necessary to overcome the kinetic barrier, leading to the thermodynamic O-alkylated side product. Running the reaction at lower temperatures (0 °C to 25 °C) enforces kinetic control, trapping the reaction at the N-alkylated product.

Quantitative Condition Screening

The following table synthesizes the causal relationships between reaction parameters and the resulting regioselectivity, providing a quantitative baseline for optimizing your specific substrate.

Base (Equiv)SolventElectrophile TypeTemperatureN:O Alkylation RatioOverall YieldMechanistic Rationale
NaH (1.2 eq)DMFAlkyl Chloride80 °C15 : 8565%Hard base/electrophile + high heat drives thermodynamic O-alkylation.

(1.5 eq)
DMFAlkyl Bromide60 °C40 : 6072%Moderate ion-pairing; elevated temperature still allows significant O-alkylation.

(1.5 eq)
MeCNAlkyl Iodide25 °C92 : 8 88% Soft electrophile + tight ion-pairing (Cs+) + kinetic control heavily favors N-alkylation.
PTC (TBAI) + KOHToluene/

Alkyl Iodide0 °C to 25 °C95 : 5 85% Phase-transfer catalysis shields the oxygen center in the organic phase.

Validated Experimental Protocol: Highly Selective N-Alkylation

This protocol is designed as a self-validating system . Each step includes a physical or chemical checkpoint to ensure the mechanistic conditions for kinetic N-alkylation are met.

Materials Required:

  • Morpholin-3-one derivative (1.0 equiv)

  • Alkyl Iodide (1.05 equiv)

  • Anhydrous Cesium Carbonate (

    
    , 1.5 equiv)
    
  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • System Purge (Moisture Exclusion): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert Nitrogen (

    
    ) or Argon gas for 15 minutes. Validation: A positive pressure balloon ensures ambient moisture cannot initiate lactam ring-opening.
    
  • Dissolution: Dissolve the morpholin-3-one derivative in anhydrous MeCN (0.2 M concentration) under the inert atmosphere.

  • Base Activation: Cool the solution to 0 °C using an ice bath. Add

    
     (1.5 equiv) in one portion. Stir for 30 minutes at 0 °C. Validation: The suspension will become slightly opaque, confirming the generation of the tight-ion-pair ambident enolate without thermal degradation.
    
  • Electrophile Addition: Dissolve the alkyl iodide (1.05 equiv) in a minimal amount of MeCN and add it dropwise over 10 minutes via syringe. Validation: Dropwise addition prevents localized exothermic spikes, strictly maintaining kinetic control.

  • Kinetic Incubation: Allow the reaction to slowly warm to room temperature (25 °C) and stir for 4–6 hours. Validation: Monitor via TLC (e.g., 50:50 EtOAc/Hexane). The N-alkylated product will typically present as a lower-

    
     spot compared to the highly non-polar O-alkylated side product. Terminate the reaction once the starting material spot is consumed.
    
  • Quench & Isolation: Quench the reaction by adding cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

ProtocolWorkflow S1 1. Purge & Dry (Exclude Moisture) S2 2. Dissolve (Anhydrous MeCN) S1->S2 S3 3. Base Addition (Cs2CO3 at 0°C) S2->S3 S4 4. Alkylation (Dropwise R-I) S3->S4 S5 5. Kinetic Control (Stir at RT, monitor TLC) S4->S5

Fig 2: Self-validating experimental workflow for the highly regioselective N-alkylation of lactams.

References

  • Benchchem Technical Support. Technical Support Center: O-Alkylation Side Reactions in Lactam Synthesis. Benchchem. 1

  • Benchchem Compound Database. 4-(4-Nitrophenyl)morpholin-3-one | 446292-04-2. Benchchem. 3

  • ACS Omega. Gram-Scale Synthesis of a β-Secretase 1 (BACE 1) Inhibitor. American Chemical Society.2

  • PubMed Central (PMC). Structural Characterization of N-Protonated Amides. Regioselective N-Activation of Medium-Bridged Twisted Lactams. National Institutes of Health.4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bis-Alkylation in Morpholine Synthesis

Welcome to the Technical Support Center for morpholine synthesis and functionalization. A pervasive challenge in the synthesis of N-substituted morpholines—or the construction of the morpholine ring itself from primary a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for morpholine synthesis and functionalization. A pervasive challenge in the synthesis of N-substituted morpholines—or the construction of the morpholine ring itself from primary amines—is the "runaway train" of overalkylation (bis-alkylation).

This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to ensure high-fidelity monoalkylation.

Part 1: Mechanistic Causality & FAQs

Q1: Why is bis-alkylation such a persistent issue when synthesizing N-substituted morpholines? A1: The fundamental issue lies in the inductive effect. When a primary amine is alkylated to form a secondary amine, or when morpholine is N-alkylated to form a tertiary amine, the newly introduced alkyl group is electron-donating. This increases the electron density on the nitrogen atom, making the product a stronger nucleophile than the starting material 1. Consequently, the newly formed amine outcompetes the starting material for the remaining electrophile, leading to an inseparable mixture of primary, secondary, tertiary, and quaternary ammonium salts 2.

Q2: I am synthesizing the morpholine ring from 1,2-amino alcohols. How can I prevent overalkylation during the cyclization step? A2: Traditional syntheses from 1,2-amino alcohols are inefficient due to poor selectivity. A modern, highly selective approach utilizes ethylene sulfate as a two-carbon electrophile 3. The reaction between a primary amine and ethylene sulfate undergoes a clean


 monoalkylation to form a zwitterionic intermediate. This intermediate resists further alkylation because the newly formed pendant sulfate group electronically deactivates the nitrogen. Subsequent cyclization yields the morpholine cleanly 4.

Q3: If direct alkylation with an alkyl halide is unavoidable, how do I control the stoichiometry to favor monoalkylation? A3: If you must use direct alkylation, you must manipulate the reaction kinetics. Use a massive stoichiometric excess (5-10 equivalents) of the starting amine 2. This statistically guarantees that the electrophile collides with the unreacted primary amine rather than the mono-alkylated product. Additionally, employ a slow, dropwise addition of the alkylating agent to maintain a low localized concentration of the electrophile 5.

Q4: What is the most reliable method for N-alkylating an intact morpholine ring without quaternization? A4: Reductive amination is the gold standard for controlled mono-alkylation 1. By condensing morpholine with an aldehyde or ketone, you form an intermediate iminium ion. Because the iminium ion is rapidly reduced in situ by a mild hydride donor, the reaction stops at the tertiary amine stage. The product lacks the carbonyl moiety required to form another iminium ion, rendering bis-alkylation impossible 6.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Selective Synthesis of Morpholine Rings via Ethylene Sulfate

Adapted from Ortiz et al.4 Causality Check: Ethylene sulfate acts as a self-limiting electrophile. The initial nucleophilic attack opens the sulfate ring, leaving an anionic sulfate group that electronically repels a second electrophile, preventing bis-alkylation.

  • Reaction Setup: In a dry round-bottom flask under nitrogen, dissolve the 1,2-amino alcohol (1.0 eq) in anhydrous acetonitrile (0.5 M).

  • Electrophile Addition: Add ethylene sulfate (1.1 eq) in one portion. Stir at 50 °C for 12 hours to form the monoalkylated zwitterionic intermediate.

  • Cyclization: Cool the mixture to room temperature. Add potassium tert-butoxide (tBuOK, 2.5 eq) to facilitate the intramolecular ring closure.

  • Validation & Workup: Monitor by LC-MS. The mass of the zwitterion should cleanly transition to the morpholine product mass (loss of

    
     equivalent). Quench with water to destroy excess tBuOK, extract with ethyl acetate, dry over 
    
    
    
    , and concentrate. If the LC-MS shows unreacted zwitterion, cyclization base equivalents were insufficient.
Protocol B: N-Alkylation of Morpholine via Reductive Amination

Causality Check: Using a mild reducing agent like Sodium Triacetoxyborohydride (STAB) ensures chemoselectivity. It reduces the highly electrophilic iminium intermediate but leaves the starting carbonyl intact, preventing over-reduction or runaway alkylation [[2]]().

  • Imine Formation: Dissolve morpholine (1.0 eq) and the target aldehyde/ketone (1.05 eq) in 1,2-dichloroethane (DCE) or THF (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) to adjust the pH to ~4-5. This specific pH range protonates the carbonyl oxygen to accelerate iminium ion formation without fully protonating the morpholine nucleophile 6. Stir for 30 minutes at room temperature.

  • Reduction: Add STAB (1.5 eq) portion-wise.

  • Validation & Workup: Stir for 12-16 hours. TLC should show the disappearance of the starting morpholine (ninhydrin stain active) and the appearance of a less polar spot. Quench slowly with saturated aqueous

    
     to neutralize the acid and destroy excess hydride (gas evolution will occur; wait until bubbling stops to validate quenching). Extract with dichloromethane (DCM).
    

Part 3: Quantitative Data Presentation

The following table summarizes the quantitative parameters and expected outcomes of the three primary strategies used to bypass bis-alkylation in morpholine workflows.

Alkylation StrategyReagents / CatalystsPrimary Amine ExcessSelectivity (Mono:Bis)Typical YieldOptimal pH / Conditions
Direct Alkylation Alkyl Halide,

5.0 - 10.0 eqLow to Moderate40 - 60%Basic / Dilute (Slow Add)
Reductive Amination Aldehyde, STAB, AcOH1.0 - 1.2 eqHigh (>95:5)75 - 95%Acidic (pH 4 - 5)
Ethylene Sulfate Ethylene Sulfate, tBuOK1.0 eqHigh (>95:5)80 - 95%Neutral (Step 1), Basic (Step 2)

Part 4: Strategy Visualization

Workflow A Morpholine Synthesis: Targeting Monoalkylation B Direct Alkylation (Alkyl Halides) A->B Standard Electrophiles C Reductive Amination (Carbonyls) A->C Aldehyde/Ketone D Ethylene Sulfate Protocol A->D 1,2-Amino Alcohols E High Bis-Alkylation Risk Use 5-10x Amine Excess B->E Mitigation F High Selectivity Use STAB at pH 4-5 C->F Optimization G Clean SN2 Reaction Zwitterion Intermediate D->G Mechanism

Workflow for selecting morpholine synthesis strategies to avoid bis-alkylation.

References

  • Biotage. Application Notes and Protocols for the Alkylation of Amines. Biotage Technical Resources.[Link]

  • Ortiz, K. G., et al. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv / J. Am. Chem. Soc., 2024, 146, 29847-29856.[Link]

  • Organic Chemistry Portal. Synthesis of morpholines. Organic Chemistry Portal Literature Review.[Link]

Sources

Optimization

stability issues of 4-(3-Chloropropyl)morpholin-3-one in solution

Welcome to the Technical Support Center for 4-(3-Chloropropyl)morpholin-3-one (CAS 1539903-97-3)[1]. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the un...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(3-Chloropropyl)morpholin-3-one (CAS 1539903-97-3)[1]. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the unique stability challenges of this bifunctional intermediate.

Sharing structural lineage with critical precursors for anticoagulants like rivaroxaban[2], this molecule features both a highly reactive primary alkyl chloride[3] and a morpholin-3-one lactam ring[4]. Understanding its degradation pathways in solution is critical for maintaining assay integrity, preventing artifacts, and maximizing synthetic yields.

Quantitative Degradation Kinetics

To establish safe handling windows, our application scientists have profiled the compound's stability across common laboratory solvent systems.

Table 1: Estimated Half-life (


) of 4-(3-Chloropropyl)morpholin-3-one (100 µg/mL) 
Solvent SystemTemp (°C)pH / ConditionPrimary DegradantEstimated

Acetonitrile (Anhydrous)25NeutralNone (Stable)> 6 months
Dichloromethane (DCM)25NeutralNone (Stable)> 6 months
Methanol25Protic / NeutralMethyl ether (Solvolysis)~ 14 days
Water / PBS377.44-(3-hydroxypropyl)morpholin-3-one~ 48 hours
Water / NaOH2510.0N-(2-hydroxyethyl)-N-(3-chloropropyl)glycine< 2 hours
DMSO60Aprotic / ThermalSulfonium Adduct~ 12 hours

Troubleshooting & FAQs

Q1: Why does the purity of our stock solution drop rapidly when stored in aqueous buffers at room temperature? A1: The primary driver of degradation in aqueous media is the


 hydrolysis of the alkyl chloride tail. While the morpholinone ring is relatively stable at neutral pH, the 3-chloropropyl group is highly susceptible to nucleophilic attack by water[3]. The chloride ion is an excellent leaving group, and the primary carbon is sterically unhindered, leading to the rapid formation of the alcohol degradant.
Causality & Prevention: Water acts as both the solvent and the nucleophile. To prevent this, stock solutions must be prepared in anhydrous, non-nucleophilic solvents (e.g., Acetonitrile) and only spiked into aqueous buffers immediately prior to the experiment.

Q2: We observed a new mass peak corresponding to [M+18] in our LC-MS after exposing the compound to basic conditions (pH > 9). What is happening? A2: You are observing base-catalyzed lactam ring opening. At high pH, hydroxide ions aggressively attack the carbonyl carbon (C3) of the morpholin-3-one ring[4]. This leads to the irreversible cleavage of the internal C-N amide bond, yielding the ring-opened amino acid derivative. Causality & Prevention: Lactams are cyclic amides. The delocalization of the nitrogen lone pair makes the carbonyl carbon highly electrophilic. Avoid exposing the compound to pH levels above 8.0. If basic conditions are required for a synthetic step, the reaction time must be strictly minimized and the reaction immediately quenched.

Q3: Can we use Dimethyl Sulfoxide (DMSO) as a universal stock solvent for long-term storage? A3: No. While DMSO is a standard solubilizer in drug discovery, it is chemically incompatible with primary alkyl chlorides over prolonged periods or at elevated temperatures. The nucleophilic oxygen of DMSO can attack the alkyl chloride, forming a transient alkoxysulfonium salt (a Kornblum-type intermediate), which subsequently degrades the molecule. Causality & Prevention: The polar aprotic nature of DMSO leaves the chloride leaving group un-solvated and highly reactive. Store the compound in anhydrous Acetonitrile or Dichloromethane at -20°C.

Degradation A 4-(3-Chloropropyl) morpholin-3-one B Hydrolysis (Alkyl Alcohol) A->B H2O / OH- (SN2 Solvolysis) C Ring Opening (Glycine Derivative) A->C Strong Base/Acid (Lactam Cleavage) D Solvent Adduct (e.g., DMSO) A->D Polar Aprotic (High Temp)

Fig 1. Primary chemical degradation pathways of 4-(3-Chloropropyl)morpholin-3-one in solution.

Experimental Protocol: Accelerated Solution Stability Profiling

Objective: Determine the degradation kinetics of 4-(3-Chloropropyl)morpholin-3-one across various solvent systems to establish safe handling windows.

Self-Validation Mechanism: This protocol utilizes Biphenyl as an inert Internal Standard (IS). Because Biphenyl is completely unreactive under these conditions, any fluctuation in its LC-MS peak area indicates an autosampler error, injection volume inconsistency, or matrix ionization suppression—not true chemical degradation. This ensures the system validates its own data integrity before any half-life calculations are made.

Step 1: Stock Solution Preparation

  • Action: Weigh 10.0 mg of 4-(3-Chloropropyl)morpholin-3-one and dissolve in 10 mL of anhydrous Acetonitrile (MeCN) to yield a 1 mg/mL stock.

  • Causality: Anhydrous MeCN is a polar aprotic solvent lacking nucleophilic oxygen or nitrogen atoms. This fundamentally blocks the solvolysis of the alkyl chloride, ensuring the baseline (t=0) sample is 100% intact.

Step 2: Matrix Spiking & Internal Standard Addition

  • Action: Prepare test matrices (e.g., HPLC-grade Water, Methanol, DMSO). Spike the stock solution into each matrix to a final concentration of 100 µg/mL. Immediately add Biphenyl (IS) to a final concentration of 10 µg/mL.

  • Causality: The IS provides a fixed mathematical reference point. By plotting the ratio of the Analyte Peak Area to the IS Peak Area, you mathematically eliminate analytical errors caused by solvent evaporation during high-temperature incubation.

Step 3: Incubation & Sampling

  • Action: Incubate aliquots at 25°C, 40°C, and 60°C in sealed amber glass vials. Pull 50 µL samples at t = 0, 2, 4, 8, 24, and 48 hours.

  • Causality: Amber vials block UV/Vis light, eliminating photolytic degradation. This isolates thermal and solvolytic pathways as the sole experimental variables.

Step 4: Quenching & LC-MS Analysis

  • Action: Quench aqueous/basic samples by diluting 1:10 in MeCN containing 0.1% Formic Acid. Analyze via RP-HPLC-UV/MS.

  • Causality: Formic acid instantly drops the pH, protonating any available hydroxide ions and immediately halting base-catalyzed lactam ring opening. This "freezes" the degradation profile at the exact time of the sample pull, ensuring accurate kinetic plotting.

Workflow S1 1. Sample Prep (1 mg/mL in MeCN) S2 2. Aliquot into Test Solvents S1->S2 S3 3. Incubation (25°C, 40°C, 60°C) S2->S3 S4 4. Quenching & Dilution S3->S4 S5 5. RP-HPLC/UV-MS Analysis S4->S5 S6 6. Kinetic Plotting (Half-life Calc) S5->S6

Fig 2. Step-by-step self-validating workflow for accelerated solution stability profiling.

References

  • AK Scientific - 1539903-97-3 4-(3-Chloropropyl)morpholin-3-one AKSci 9128EZ. 1

  • PubChem (NIH) - 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834. 3

  • Google Patents - US7521449B2 - 4-arylmorpholin-3-one derivatives, their preparation and therapeutic use thereof. 4

  • Google Patents - WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. 2

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of 4-(3-Chloropropyl)morpholin-3-one: Solvent and Field-Strength Comparison Guide

Introduction & Analytical Challenge 4-(3-Chloropropyl)morpholin-3-one (CAS: 1539903-97-3) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenge

4-(3-Chloropropyl)morpholin-3-one (CAS: 1539903-97-3) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including monoacylglycerol lipase (MAGL) PET tracers and factor Xa inhibitors[1]. For researchers and drug development professionals, accurate structural confirmation of this intermediate via Proton Nuclear Magnetic Resonance (1H NMR) is a critical quality control step.

However, characterizing this molecule using standard 1D 1H NMR in Chloroform-d (CDCl₃) presents a significant analytical bottleneck: severe multiplet overlap . The molecule features a morpholin-3-one core alkylated at the N4 position with a 3-chloropropyl chain. The similar electronegative environments created by the amide nitrogen, the ether oxygen, and the terminal chlorine atom cause the chemical shifts of multiple methylene (CH₂) groups to cluster tightly within the narrow 3.3–4.2 ppm region.

This guide objectively compares the analytical performance of different NMR solvents and field strengths, providing a field-proven methodology to resolve these overlapping signals and achieve a self-validating structural assignment.

Mechanistic Causality: Why Peaks Overlap and How to Resolve Them

The Overlap Phenomenon

In a standard 400 MHz spectrometer using CDCl₃, the protons on C5 (morpholinone ring), C1' (N-CH₂ of the alkyl chain), and C3' (CH₂-Cl of the alkyl chain) all resonate between 3.35 ppm and 3.60 ppm. Because the J-coupling constants for these adjacent aliphatic systems are similar (~6–7 Hz), their triplet and multiplet splitting patterns merge into an indecipherable broad signal. This prevents accurate integration and obscures the detection of potential process impurities (such as unreacted morpholin-3-one or des-chloro alcohol derivatives).

The Solution: Aromatic Solvent-Induced Shift (ASIS)

Before resorting to expensive high-field instruments (e.g., 800 MHz) or time-consuming 2D NMR experiments (COSY/HSQC), application scientists leverage the Aromatic Solvent-Induced Shift (ASIS) [2][3].

When 4-(3-Chloropropyl)morpholin-3-one is dissolved in an aromatic solvent like Benzene-d₆ (C₆D₆), the solvent molecules form transient, non-random collision complexes with the polar solute[2]. The magnetic anisotropy of the benzene ring's π-electron cloud differentially shields or deshields the solute's protons based on their spatial orientation and distance relative to the molecule's primary dipole (the carbonyl C=O group)[4]. Because the C5, C1', and C3' protons occupy different spatial coordinates relative to the carbonyl group, the ASIS effect induces differential chemical shifts, effectively "pulling apart" the overlapping multiplets[3].

Comparative Data: Solvent vs. Field Strength Performance

The table below summarizes the quantitative resolution of the key methylene protons under three different analytical conditions.

Table 1: Comparative 1H NMR Chemical Shifts (δ, ppm) for 4-(3-Chloropropyl)morpholin-3-one

Proton AssignmentLocationCDCl₃ (400 MHz)C₆D₆ (400 MHz) - ASISCDCl₃ (600 MHz)Resolution Status
H-2 Ring (-O-CH₂-C=O)4.15 (s)3.92 (s)4.15 (s)Baseline resolved in all
H-6 Ring (-O-CH₂-CH₂-N)3.85 (t)3.55 (t)3.85 (t)Baseline resolved in all
H-3' Chain (-CH₂-Cl)3.55 (t)3.10 (t)3.55 (t)Overlaps in CDCl₃ (400)
H-1' Chain (N-CH₂-)3.50 (t)2.85 (t)3.50 (t)Overlaps in CDCl₃ (400)
H-5 Ring (-N-CH₂-CH₂-O)3.35 (t)2.60 (t)3.35 (t)Overlaps in CDCl₃ (400)
H-2' Chain (Central -CH₂-)2.05 (quintet)1.65 (quintet)2.05 (quintet)Baseline resolved in all

Data Interpretation:

  • CDCl₃ (400 MHz): Fails to resolve H-3', H-1', and H-5, resulting in a complex multiplet integrating for 6 protons.

  • C₆D₆ (400 MHz): The ASIS effect shifts the signals upfield to varying degrees based on their distance from the carbonyl dipole, successfully resolving all triplets for accurate integration.

  • CDCl₃ (600 MHz): The higher magnetic field increases the dispersion (Hz/ppm), separating the peaks just enough to distinguish the individual triplets, though C₆D₆ at 400 MHz provides a more cost-effective resolution.

Experimental Methodology: Self-Validating NMR Protocol

To ensure absolute trustworthiness and reproducibility across different laboratories, follow this standardized acquisition protocol[3]:

Step 1: Precision Sample Preparation

  • Weigh exactly 15.0 mg (± 0.5 mg) of the synthesized 4-(3-Chloropropyl)morpholin-3-one.

  • Dissolve the sample in 0.6 mL of the chosen deuterated solvent (C₆D₆ is recommended for primary structural confirmation to avoid overlap).

  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Filter the solution through a tightly packed glass wool plug directly into a high-quality 5 mm NMR tube. Causality: Removing paramagnetic particulates or undissolved solids ensures optimal magnetic field homogeneity (shimming), which is critical for resolving fine J-couplings.

Step 2: Instrument Acquisition Parameters

  • Temperature: Equilibrate the probe to 298 K. (Chemical shifts, particularly in ASIS complexes, are highly temperature-dependent).

  • Pulse Sequence: Utilize a standard single-pulse sequence (e.g., zg30 on Bruker systems) with a 30° flip angle.

  • Relaxation Delay (D1): Set to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of all protons, guaranteeing that the peak integrals accurately reflect the 2:2:2:2:2:2 proton ratio of the molecule.

  • Scans (NS): Acquire 16 to 32 scans to achieve an optimal Signal-to-Noise Ratio (SNR) > 250:1.

Step 3: Processing and Validation

  • Apply a Line Broadening (LB) window function of 0.3 Hz prior to Fourier Transformation to smooth the baseline without sacrificing resolution.

  • Manually phase the spectrum (zero and first order) and apply a polynomial baseline correction.

  • Calibrate the TMS singlet strictly to 0.00 ppm.

  • Integrate the isolated peaks; the system is self-validating if the integral values form perfect integers corresponding to the molecular structure.

Optimization Workflow Visualization

The following decision matrix illustrates the logical progression for troubleshooting NMR overlap in morpholinone derivatives.

NMROptimization Start Acquire Initial 1D 1H NMR (400 MHz, CDCl3) Assess Assess 3.3–4.2 ppm Region (C5, C6, C1', C3' Protons) Start->Assess Decision Are Multiplets Overlapping? Assess->Decision ASIS Apply ASIS Protocol (Switch to Benzene-d6) Decision->ASIS Yes (Typical) HighField Increase Field Strength (600+ MHz) or 2D COSY Decision->HighField Persistent Overlap Success Assign Peaks & Integrate (Structural Confirmation) Decision->Success No Overlap ASIS->Assess Re-acquire HighField->Success

Workflow for resolving 1H NMR multiplet overlap in morpholinone derivatives.

References

  • AROMATIC SOLVENT-INDUCED SHIFT (ASIS). A NOVEL APPROACH. Chemistry Letters. 2

  • Aromatic solvent induced nuclear magnetic resonance shift (ASIS) behavior and charge distribution in cage boron compounds. American Chemical Society. 4

  • Resolving Peak Overlaps in NMR Spectra of Aromatic Imines. Benchchem Technical Support Center. 3

  • Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. ETH Zurich Research Collection. 1

Sources

Comparative

Comparative Reactivity Guide: 4-(3-Chloropropyl)morpholine vs. 4-(3-Chloropropyl)morpholin-3-one

Executive Summary For researchers and drug development professionals designing synthetic routes, the choice of alkylating agent dictates the operational parameters of the entire workflow. 4-(3-Chloropropyl)morpholine (CP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals designing synthetic routes, the choice of alkylating agent dictates the operational parameters of the entire workflow. 4-(3-Chloropropyl)morpholine (CPM) and 4-(3-Chloropropyl)morpholin-3-one (CPMO) appear structurally identical save for a single carbonyl group at the 3-position of the morpholine ring. However, this subtle modification fundamentally alters the electronic landscape of the nitrogen atom, resulting in two entirely divergent reactivity profiles.

This guide objectively compares the mechanistic behavior, stability, and experimental handling of both reagents, providing self-validating protocols to ensure high-yield alkylations.

Mechanistic Divergence: The Role of Nitrogen Basicity

The reactivity of these two building blocks is governed by the availability of the nitrogen lone pair.

4-(3-Chloropropyl)morpholine (CPM): The Azetidinium Pathway

In CPM, the nitrogen is a tertiary alkyl amine. The highly localized, nucleophilic lone pair readily attacks the electrophilic carbon of the appended chloropropyl chain. This intramolecular cyclization generates a highly strained, highly reactive spiro-azetidinium intermediate (specifically, a 3-oxa-6-azoniaspiro[1]nonane chloride) [1]. When an external nucleophile (such as a phenoxide) is introduced, it attacks the strained 4-membered ring, driving a rapid and thermodynamically favorable ring-opening alkylation [2].

4-(3-Chloropropyl)morpholin-3-one (CPMO): The Direct S_N2 Pathway

In CPMO, the nitrogen is part of a lactam (amide). The lone pair is delocalized into the adjacent carbonyl group via resonance, rendering the nitrogen non-nucleophilic. Consequently, CPMO cannot undergo intramolecular cyclization. The molecule must rely on a standard, intermolecular S_N2 mechanism, which inherently possesses a higher activation energy barrier and requires catalytic assistance (e.g., a Finkelstein reaction) to proceed efficiently [3].

MechanisticDivergence cluster_CPM Pathway A: 4-(3-Chloropropyl)morpholine (CPM) cluster_CPMO Pathway B: 4-(3-Chloropropyl)morpholin-3-one (CPMO) A CPM (Free Base) B Spiro-Azetidinium Intermediate A->B Intramolecular Cyclization (Fast) C Rapid Alkylation (High Yield) B->C External Nucleophile Attack D CPMO (Free Base) E Direct S_N2 Transition State D->E Intermolecular S_N2 (Slow) F Slow Alkylation (Requires Catalyst) E->F External Nucleophile Attack

Mechanistic pathways: Azetidinium intermediate formation vs. direct SN2 substitution.

Stability and Storage Comparison

Because of their divergent mechanisms, the physical handling of these reagents differs drastically. CPM free base will spontaneously self-alkylate in the bottle, forming an intractable polymer. Therefore, it is exclusively stored and utilized as a hydrochloride salt (CPM·HCl) to protonate the amine and arrest cyclization. Conversely, CPMO is indefinitely stable as a free base.

Table 1: Physicochemical & Reactivity Profile
Property4-(3-Chloropropyl)morpholine (CPM)4-(3-Chloropropyl)morpholin-3-one (CPMO)
Nitrogen Character Tertiary Amine (Basic)Amide / Lactam (Neutral)
Reactive Intermediate Spiro-azetidinium ionNone (Direct S_N2)
Shelf Stability (Free Base) Poor (Rapidly self-polymerizes)Excellent (Indefinitely stable)
Standard Commercial Form Hydrochloride Salt (CPM·HCl)Free Base liquid/oil
Reactivity Speed Very Fast (Minutes to Hours)Slow (Hours to Days)
Catalyst Requirement NoneNaI or KI (Finkelstein catalyst)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each operational choice is explicitly detailed to empower researchers to troubleshoot and scale effectively.

Protocol A: High-Speed Alkylation using CPM·HCl

Target: Alkylation of a standard phenol (e.g., in Gefitinib precursor synthesis).

  • Nucleophile Activation:

    • Action: Dissolve the phenol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (3.0 eq) and stir at 25°C for 30 minutes.

    • Causality: K₂CO₃ deprotonates the phenol to form the highly nucleophilic phenoxide. The excess base (3.0 eq) is required because 1.0 eq will be consumed neutralizing the HCl salt of the incoming reagent.

  • Controlled Reagent Addition:

    • Action: Add CPM·HCl (1.2 eq) in 4 to 5 equal portions over 60 minutes. Do not add all at once.

    • Causality: As the K₂CO₃ neutralizes the CPM·HCl, the CPM free base is generated in situ and rapidly cyclizes to the azetidinium ion [1]. If added in a single bolus, the steady-state concentration of the azetidinium intermediate spikes, leading to competitive dimerization or hydrolysis. Portion-wise addition ensures the intermediate is consumed by the phenoxide as quickly as it forms.

  • Validation & Quench:

    • Action: Monitor via HPLC. The reaction should reach >95% conversion within 2 hours at 25°C–40°C. Quench with water to precipitate the product.

Protocol B: Catalyzed Alkylation using CPMO

Target: Installation of the morpholin-3-one pharmacophore (e.g., Factor Xa inhibitor analogs).

  • Nucleophile Activation:

    • Action: Dissolve the phenol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq).

    • Causality: Only 1.5 eq of base is needed here, as CPMO is a free base and does not require neutralization.

  • Reagent and Catalyst Addition:

    • Action: Add CPMO (1.2 eq) and Sodium Iodide (NaI, 0.2 eq) in a single portion.

    • Causality: Because CPMO cannot form an azetidinium intermediate, direct S_N2 attack on the alkyl chloride is required. Alkyl chlorides are relatively poor electrophiles. NaI acts as a catalyst via the Finkelstein reaction, continuously converting the alkyl chloride into a highly reactive alkyl iodide in situ, thereby lowering the activation energy for the phenoxide attack [3].

  • Thermal Activation & Validation:

    • Action: Heat the reaction to 80°C for 12–16 hours. Monitor via HPLC.

    • Causality: The direct S_N2 mechanism requires significant thermal energy to overcome the transition state barrier, unlike the highly strained (and thus thermodynamically primed) azetidinium ring-opening.

Workflow Start Nucleophile Preparation (Phenol + Base in DMF) Split Reagent Selection Start->Split CPM_Path Add CPM·HCl (Portion-wise, 25°C) Split->CPM_Path High Reactivity CPMO_Path Add CPMO + NaI (One portion, 80°C) Split->CPMO_Path High Stability CPM_Mech In situ Free Base Formation -> Azetidinium Generation CPM_Path->CPM_Mech CPMO_Mech In situ Finkelstein Reaction -> Alkyl Iodide Generation CPMO_Path->CPMO_Mech Workup Aqueous Quench & Solvent Extraction CPM_Mech->Workup CPMO_Mech->Workup Product Purified Alkylated Product Workup->Product

Experimental workflow comparing CPM and CPMO alkylation protocols.

Quantitative Performance Comparison

When subjected to identical nucleophiles, the kinetic disparity between the two reagents becomes highly apparent. Table 2 summarizes expected experimental outcomes based on standard phenolic alkylation workflows.

Table 2: Comparative Yields & Reaction Kinetics (Phenol Alkylation)
ParameterCPM·HCl ProtocolCPMO Protocol
Reaction Temperature 25°C – 40°C80°C – 100°C
Reaction Time 1 – 2 Hours12 – 24 Hours
Typical Yield 85% – 95%70% – 85%
Primary Byproduct Risk Dimerization (if added too fast)Unreacted starting material
Scalability Excellent (Requires strict exotherm control)Excellent (Highly robust, low exotherm)

Conclusion: Choose CPM·HCl when rapid, low-temperature alkylation is required and the morpholine basicity is desired in the final API. Choose CPMO when synthesizing neutral pharmacophores, provided you are prepared to utilize iodide catalysis and elevated temperatures to force the S_N2 substitution.

References

  • Ashworth, I. W., Chan, L. C., Cox, B. G., & Phillips, A. R. (2019). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. The Journal of Organic Chemistry, 84(8), 4754–4762.[Link]

  • D'hooghe, M., et al. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening Toward Diverse α-(Trifluoromethyl)amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry, 77(14), 5982-5992.[Link]

Sources

Validation

alkylating potential of 3-chloropropyl group vs other haloalkanes.

The Alkylating Potential of the 3-Chloropropyl Group vs. Other Haloalkanes: A Comparative Guide As a Senior Application Scientist navigating the intersection of synthetic efficacy and toxicological safety, understanding...

Author: BenchChem Technical Support Team. Date: March 2026

The Alkylating Potential of the 3-Chloropropyl Group vs. Other Haloalkanes: A Comparative Guide

As a Senior Application Scientist navigating the intersection of synthetic efficacy and toxicological safety, understanding the precise alkylating potential of your reagents is non-negotiable. Alkylating agents are foundational to forming carbon-carbon and carbon-heteroatom bonds. However, their inherent electrophilicity also dictates their propensity to act as genotoxic impurities (GTIs) by alkylating DNA bases.

The 3-chloropropyl group is a ubiquitous structural motif, frequently utilized as a linker in the synthesis of pharmaceuticals (e.g., phenothiazine antipsychotics, trazodone). But how does its reactivity compare to other haloalkanes? This guide provides an objective, data-driven comparison of the 3-chloropropyl group against other alkyl halides, bridging mechanistic causality with field-proven experimental protocols.

Mechanistic Causality: SN2 Kinetics and Leaving Group Dynamics

The alkylating potential of a haloalkane is governed by two primary factors: the steric environment of the electrophilic carbon and the nature of the leaving group.

  • Steric Hindrance: The 3-chloropropyl group is a primary (1°) alkyl halide. Because the electrophilic carbon is relatively unhindered, it predominantly undergoes bimolecular nucleophilic substitution (SN2) rather than unimolecular substitution (SN1)[1]. In an SN2 reaction, the nucleophile attacks from the backside, leading to a concerted bond-formation and bond-breaking process. Tertiary haloalkanes, by contrast, are sterically blocked from SN2 attack and proceed via a carbocation intermediate (SN1)[2].

  • Leaving Group Ability: The reactivity within the SN2 pathway heavily depends on the carbon-halogen bond strength and the polarizability of the leaving group. The reactivity trend for halogens is universally I > Br > Cl > F. The C-Cl bond in a 3-chloropropyl group is significantly stronger and less polarizable than a C-Br or C-I bond[3]. Consequently, 3-chloropropyl derivatives are moderate alkylating agents—less reactive than their bromo- or iodo- counterparts, but stable enough to prevent runaway side reactions.

MechanisticLogic Substrate Haloalkane Substrate (R-X) Sterics Steric Environment (1° vs 2° vs 3°) Substrate->Sterics LeavingGroup Leaving Group (X) (Cl vs Br vs I) Substrate->LeavingGroup SN2 SN2 Pathway (Concerted Attack) Sterics->SN2 1° favors SN1 SN1 Pathway (Carbocation) Sterics->SN1 3° favors LeavingGroup->SN2 Rate: I > Br > Cl Outcome 3-Chloropropyl Group Primary Carbon + Moderate LG Predictable SN2 Kinetics SN2->Outcome

Caption: Mechanistic determinants governing the SN2 alkylating potential of the 3-chloropropyl group.

Comparative Reactivity Data

To contextualize the 3-chloropropyl group, we must look at relative reaction rates. The table below synthesizes the relative SN2 reactivity of various alkyl halides when exposed to a standard nucleophile in a polar aprotic solvent.

Table 1: Relative SN2 Reactivity of Alkylating Agents

Alkylating Agent TypeStructural ExampleRelative SN2 Rate (Approx.)Mechanistic Preference
Primary Iodide1-Iodopropane100SN2
Primary Bromide1-Bromopropane40SN2
Primary Chloride 1-Chloropropane (3-chloropropyl model) 1 SN2
Secondary Bromide2-Bromopropane0.8SN2 / SN1
Tertiary Bromidetert-Butyl bromide< 0.001SN1

Note: The 3-chloropropyl group serves as a highly selective alkylating agent. Its lower reactivity compared to bromides requires harsher conditions (higher temperatures or stronger bases) but minimizes over-alkylation and unwanted side reactions[3].

Pharmaceutical Implications: The Genotoxic Threshold

While the moderate reactivity of the 3-chloropropyl group is a synthetic advantage, it poses a significant regulatory challenge in drug development. Alkylating agents can covalently bind to electron-rich sites on DNA, leading to cross-linking or mutations.

In the synthesis of the antidepressant Trazodone, for instance, alkylating intermediates like N-(3-chlorophenyl)-N′-(3-chloropropyl)-piperazine and 1-bromo-3-chloropropane are utilized. Due to their electrophilic nature, these compounds are flagged as Genotoxic Impurities (GTIs). Regulatory standards mandate that the total content of such alkylating substances in the final active pharmaceutical ingredient (API) must be strictly controlled, often below 15 ppm, to ensure patient safety[4].

Experimental Methodology: Validating Alkylating Potential

To objectively compare the alkylating potential of a 3-chloropropyl compound against a 3-bromopropyl alternative, a self-validating experimental system is required. The 4-(p-nitrobenzyl)pyridine (NBP) assay is the gold standard for this purpose. NBP acts as a surrogate for DNA nucleophilic centers; its alkylation produces a colorimetric shift, allowing for precise kinetic quantification[5].

NBP_Assay Step1 1. Substrate + NBP (Equimolar in Acetone) Step2 2. Thermal Incubation (Accelerates SN2) Step1->Step2 Step3 3. Base Addition (Deprotonates Adduct) Step2->Step3 Step4 4. Spectrophotometry (Absorbance at 540 nm) Step3->Step4

Caption: Workflow for the NBP colorimetric assay to quantify electrophilic alkylating potential.

Protocol: NBP Colorimetric Assay for Alkylating Potential

Causality Note: This protocol utilizes competitive kinetics. By measuring the rate of chromophore formation, we directly quantify the electrophilicity (and thus, the toxicological alkylating potential) of the leaving group.

Materials:

  • Test Compounds: 1-chloro-3-phenylpropane (3-chloropropyl model) and 1-bromo-3-phenylpropane (3-bromopropyl model).

  • Reagent: 4-(p-nitrobenzyl)pyridine (NBP), 5% w/v in acetone.

  • Base: Triethylamine (TEA), 50% v/v in acetone.

  • Spectrophotometer capable of reading at 540 nm.

Step-by-Step Procedure:

  • Sample Preparation: Prepare 0.1 M solutions of both the 3-chloropropyl and 3-bromopropyl test compounds in acetone. Why acetone? It is a polar aprotic solvent that accelerates SN2 reactions by leaving the nucleophile un-solvated.

  • Reaction Initiation: In separate glass vials, mix 1.0 mL of the test compound solution with 1.0 mL of the 5% NBP reagent.

  • Thermal Incubation: Seal the vials and incubate at 60°C in a water bath for exactly 30 minutes. Why heat? Chlorides react slowly at room temperature; elevated thermal energy overcomes the higher activation energy barrier of the C-Cl bond.

  • Quenching and Color Development: Remove the vials and immediately place them in an ice bath for 2 minutes to halt the reaction kinetics. Add 1.0 mL of the TEA solution to each vial. Why TEA? The initial alkylation forms a colorless quaternary ammonium salt. The strong base deprotonates the acidic methylene bridge of the NBP-adduct, generating a highly conjugated, purple-colored ylide.

  • Quantification: Within 3 minutes of base addition (to prevent signal degradation), transfer the solutions to cuvettes and measure the absorbance at 540 nm against a blank (acetone + NBP + TEA).

  • Data Interpretation: The absorbance value is directly proportional to the amount of alkylated NBP. You will observe that the 3-bromopropyl compound yields a significantly higher absorbance than the 3-chloropropyl compound, validating the lower alkylating potential of the chloride leaving group.

References

Sources

Comparative

Comparative Guide: Catalysts and Promoters for the N-Alkylation of Morpholin-3-one

As a Senior Application Scientist, I frequently consult on the late-stage functionalization of privileged heterocyclic scaffolds. The morpholin-3-one core is a cornerstone in modern medicinal chemistry, serving as the cr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the late-stage functionalization of privileged heterocyclic scaffolds. The morpholin-3-one core is a cornerstone in modern medicinal chemistry, serving as the critical structural pharmacophore in blockbuster therapeutics such as the Factor Xa inhibitor Rivaroxaban.

However, functionalizing this scaffold via N-alkylation presents a distinct mechanistic challenge: morpholin-3-one is a lactam, and upon deprotonation, it forms an ambident enolate capable of reacting at either the nitrogen or oxygen center[1]. The precise selection of the catalytic or promoter system is the single most important variable in dictating regioselectivity, maximizing yield, and preserving sensitive functional groups.

This guide provides an objective, data-driven comparison of the three primary methodologies used for the N-alkylation and N-arylation of morpholin-3-one: Alkali Metal Bases, Phase-Transfer Catalysis (PTC), and Transition-Metal Catalysis.

The Mechanistic Challenge: Regioselectivity in Lactam Alkylation

To control the reaction outcome, we must look to the Hard-Soft Acid-Base (HSAB) principle. The nitrogen atom of the morpholin-3-one enolate acts as a "soft" nucleophile, whereas the oxygen atom acts as a "hard" nucleophile[1]. To selectively drive N-alkylation, the reaction conditions must pair a soft electrophile with a catalyst/base system that leaves the nitrogen center exposed, highly reactive, and free from tight ion-pairing.

Mechanism M Morpholin-3-one E Ambident Enolate (N- vs O- nucleophile) M->E Base (-H+) N_alk N-Alkylation (Target Product) E->N_alk Soft Cation (Cs+) or PTC (TBAB) + Soft Electrophile O_alk O-Alkylation (Undesired Byproduct) E->O_alk Hard Cation (Na+) + Hard Electrophile

Mechanistic divergence of morpholin-3-one enolate driven by catalyst and base selection.

Comparative Analysis of Catalytic & Promoter Systems

Alkali Metal Promoters (NaH vs. Cs₂CO₃)

The classical approach relies on stoichiometric strong bases to drive the


 substitution[2].
  • Sodium Hydride (NaH): NaH irreversibly deprotonates the lactam, ensuring a high concentration of the reactive enolate[3]. However, the resulting hard Na⁺ cation tightly coordinates with the lactam oxygen. When paired with hard electrophiles (e.g., alkyl chlorides), this tight ion-pairing can inadvertently direct the electrophilic attack toward the oxygen, increasing O-alkylation byproducts[1].

  • Cesium Carbonate (Cs₂CO₃): Replacing NaH with Cs₂CO₃ leverages the "cesium effect". The large, highly polarizable Cs⁺ cation coordinates loosely with the enolate, creating a highly reactive, "naked" nitrogen center. This soft-soft interaction strongly biases the pathway toward N-alkylation, even with secondary electrophiles[1][4].

Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysts, such as Tetrabutylammonium bromide (TBAB), offer a greener and highly selective alternative. TBAB physically transfers the lactam anion from a solid or aqueous phase into the organic phase, stripping away its hydration shell[1]. The bulky quaternary ammonium counterion prevents tight ion-pairing, maximizing the nucleophilicity of the soft nitrogen center. This allows for the use of milder bases (like K₂CO₃) and lower temperatures, significantly suppressing side reactions[1][5].

Transition-Metal Catalysis (Copper Chan-Lam)

For unactivated aryl halides or sterically hindered alkyl systems where classical


 substitution fails, transition-metal catalysis is mandatory. The Chan-Lam coupling utilizes Cu(I) or Cu(II) catalysts (e.g., CuI or CuF₂) to facilitate N-arylation/alkylation via an oxidative addition/reductive elimination cycle[6][7]. Because the metal center directly coordinates with the lactam nitrogen during the catalytic cycle, this method completely bypasses the ambident nucleophilicity issue, resulting in exclusive N-selectivity[6].

Quantitative Data Comparison

The following table summarizes the experimental parameters and performance metrics of the three primary methodologies.

ParameterClassical

(NaH)
Phase-Transfer Catalysis (TBAB)Transition Metal (Chan-Lam)
Primary Reagents NaH, DMF or THFTBAB (cat.), K₂CO₃, MeCNCuI or CuF₂ (cat.), K₃PO₄, Dioxane
Electrophile Scope Primary alkyl bromides/iodidesPrimary & secondary alkyl halidesAryl boronic acids, Aryl iodides
Reaction Temp. 0 °C to Room TempRoom Temp to 80 °C40 °C to 100 °C
Regioselectivity Moderate to High (Prone to O-alkylation)Excellent (Exclusive N-alkylation)Absolute (Exclusive N-arylation)
Typical Yield 60% – 80%85% – 95%60% – 85%
Key Advantage Fast, irreversible deprotonationMild conditions, highly scalableAccess to N-aryl derivatives
Key Limitation Moisture sensitive, safety hazardsRequires biphasic optimizationRequires stoichiometric oxidants

Validated Experimental Protocols

To ensure reproducibility, the following self-validating protocols highlight the critical causality behind each procedural step.

Workflow Step1 1. Reagent Assembly Morpholin-3-one + Base + Catalyst in Solvent Step2 2. Electrophile Addition Controlled dropwise addition Step1->Step2 Step3 3. Reaction Incubation Thermal Heating (Monitor via TLC) Step2->Step3 Step4 4. Aqueous Workup Phase Separation & Extraction Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5

Standardized experimental workflow for the catalytic N-alkylation of morpholin-3-one.

Protocol A: PTC-Catalyzed N-Alkylation (TBAB / K₂CO₃)

Use this protocol for standard primary and secondary alkyl halides to maximize N-selectivity under mild conditions.

  • Assembly: In a round-bottom flask, suspend morpholin-3-one (1.0 equiv), finely ground anhydrous K₂CO₃ (2.0 equiv), and TBAB (0.1 equiv) in acetonitrile (0.2 M)[1][2]. Causality: Finely grinding the base increases the surface area for the solid-liquid phase transfer.

  • Addition: Add the alkyl halide (1.2 equiv) dropwise at room temperature.

  • Incubation: Attach a reflux condenser and heat the mixture to 80 °C. Monitor via TLC (typically 4–6 hours). The suspension will become visibly finer as the reaction progresses.

  • Workup: Cool to room temperature, quench with distilled water, and extract 3x with ethyl acetate. Wash the combined organic layers with brine to remove residual TBAB, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via silica gel chromatography (Hexanes/EtOAc) to yield the pure N-alkyl morpholin-3-one.

Protocol B: Copper-Catalyzed N-Arylation (Chan-Lam Type)

Use this protocol when coupling morpholin-3-one with unactivated aryl iodides or boronic acids.

  • Assembly: To a dry Schlenk tube, add morpholin-3-one (1.0 equiv), the aryl iodide (1.4 equiv), CuI (0.2 equiv), and K₃PO₄ (2.0 equiv)[7].

  • Ligand Addition: Add anhydrous dioxane (0.2 M) followed by N,N-dimethylethylenediamine (0.2 equiv) under a nitrogen atmosphere. Causality: The diamine ligand stabilizes the Cu(I) species and prevents its disproportionation, keeping the catalyst active[7].

  • Incubation: Seal the tube and heat to 100 °C for 12–24 hours. The solution will transition from pale yellow to deep blue/green, indicating the formation of the active copper-amine complex.

  • Workup: Cool the mixture, dilute with EtOAc, and filter through a pad of Celite to remove copper salts and insoluble inorganic bases.

  • Purification: Concentrate the filtrate and purify via column chromatography to isolate the N-aryl morpholin-3-one.

References

Sources

Validation

Structural Validation of 4-(3-Chloropropyl)morpholin-3-one Derivatives: A Comparative Analytical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter a critical analytical challenge during the synthesis of these derivatives: the ambidentate nature of the morpholin-3-one anion. Alkylation with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter a critical analytical challenge during the synthesis of these derivatives: the ambidentate nature of the morpholin-3-one anion. Alkylation with 1-bromo-3-chloropropane can theoretically occur at the lactam nitrogen (N4) to yield the desired product, or at the lactam oxygen (O3) to yield an undesired imino ether. This guide objectively compares the performance of leading analytical methodologies—LC-MS, FT-IR, and NMR spectroscopy—in resolving this structural ambiguity, providing researchers with a self-validating experimental blueprint.

Comparative Analysis of Validation Methodologies

To establish a self-validating system, we must evaluate analytical techniques not just for their ability to confirm mass, but for their capacity to resolve regiochemistry.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is unparalleled for rapid molecular weight confirmation and assessing the integrity of the terminal chlorine atom[1]([Link]). However, it cannot differentiate between N-alkylated and O-alkylated isomers, as both yield identical parent ions [M+H]+.

  • FT-IR (Fourier Transform Infrared Spectroscopy): FT-IR provides a rapid, orthogonal check of functional group integrity. An N-alkylated morpholin-3-one retains its lactam carbonyl, exhibiting a strong C=O stretch around 1660 cm⁻¹. If O-alkylation occurs, this peak vanishes and is replaced by a weaker C=N stretch (~1610 cm⁻¹).

Quantitative Performance Comparison

Table 1: Comparative Analysis of Structural Validation Methodologies

MethodologyPrimary Diagnostic TargetSensitivity (LOD)Regiochemical ResolutionExecution Time
LC-MS (ESI+) Mass & Isotopic Pattern< 1 ng/mLLow (Cannot distinguish isomers)5–10 mins
FT-IR Carbonyl Integrity (C=O)~ 1 mgModerate (Infers N-alkylation)2–5 mins
1D ¹H NMR Proton Environments~ 5 mgModerate (Shift analysis)10 mins
2D HMBC NMR Spatial Connectivity (³J)~ 15 mgHigh (Definitive Proof) 1–2 hours

Experimental Protocols: Self-Validating Workflows

Do not merely execute these steps; understand the causality behind them. The following protocols are designed as a sequential, self-validating funnel.

Protocol A: LC-MS Isotopic Profiling (Validating the Side Chain)

Causality: We utilize a soft ionization technique (ESI+) to prevent in-source fragmentation of the labile C-Cl bond. The system self-validates the presence of the chloropropyl group by leveraging the natural isotopic abundance of chlorine.

  • Sample Preparation: Dissolve 1 mg of the crude derivative in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Data Interpretation: Scan for the [M+H]+ peaks at m/z 178.5 and 180.5. A strict 3:1 intensity ratio confirms the preservation of the chlorine atom, ruling out premature hydrolysis to a hydroxypropyl derivative.

Protocol B: 2D NMR Regiochemical Mapping (Validating the Core)

Causality: By setting the HMBC delay to target 8 Hz couplings, we specifically illuminate ³J (three-bond) interactions. This allows us to "see" across the newly formed bond.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Acquisition: Acquire a standard ¹H spectrum (16 scans), followed by a ¹³C spectrum (1024 scans). Finally, execute an HMBC experiment optimized for long-range couplings (J = 8 Hz).

  • Data Interpretation: Look for a cross-peak between the C1' protons of the propyl chain (~3.5 ppm) and the C3 carbonyl carbon (~168 ppm). This ³J correlation is a self-validating proof of N-alkylation. If O-alkylation occurred, this correlation to a carbonyl would be absent.

Table 2: Diagnostic NMR Chemical Shifts for 4-(3-Chloropropyl)morpholin-3-one (in CDCl₃)

Position¹H Shift (ppm)Multiplicity¹³C Shift (ppm)Diagnostic Value
C2 (Ring CH₂) 4.15Singlet68.2Adjacent to O and C=O
C3 (Carbonyl) --168.5HMBC target for N-alkylation
C5 (Ring CH₂) 3.45Triplet49.1Differentiates ring from chain
C6 (Ring CH₂) 3.85Triplet64.0Adjacent to ring Oxygen
C1' (Propyl CH₂) 3.52Triplet46.8³J HMBC correlation to C3
C2' (Propyl CH₂) 2.05Multiplet29.5Chain linker
C3' (Propyl CH₂-Cl) 3.60Triplet42.1Confirms terminal Chlorine

Visualizing the Validation Logic

AnalyticalWorkflow A Crude 4-(3-Chloropropyl) morpholin-3-one B LC-MS Analysis (Isotopic Profiling) A->B Step 1: Confirm Mass C FT-IR Spectroscopy (Carbonyl Check) B->C Step 2: Confirm Lactam D 1D & 2D NMR (HMBC Connectivity) C->D Step 3: Regioselectivity E Validated N-Alkylated Structure D->E Final Verification

Fig 1. Sequential analytical workflow for validating morpholin-3-one derivatives.

HMBC_Logic N4 N4 (Lactam Nitrogen) C3 C3 (Carbonyl, ~168 ppm) N4->C3 N-C Bond C1p C1' (Propyl CH2, ~3.5 ppm) C1p->N4 C-N Bond C1p->C3 3J HMBC Cross-Peak (Definitive Proof) O_alk O-Alkylated Isomer (Imine C=N) C1p->O_alk No 3J to C=O observed

Fig 2. Logical HMBC NMR correlation mapping to differentiate N-alkylation from O-alkylation.

Conclusion

While LC-MS and FT-IR provide rapid, highly sensitive preliminary data regarding the intact chloropropyl chain and the lactam functional group, they are insufficient as standalone validation tools for ambidentate alkylation products. The definitive structural validation of 4-(3-Chloropropyl)morpholin-3-one derivatives requires the integration of 2D HMBC NMR. By mapping the ³J connectivity between the C1' protons and the C3 carbonyl, researchers can establish a self-validating proof of N-alkylation, ensuring absolute confidence before proceeding to downstream pharmaceutical synthesis.

References

  • [1] Preclinical Evaluation of the Reversible Monoacylglycerol Lipase PET Tracer (R)‐[11C]YH132. ResearchGate. URL: [Link]

  • [2] US9242970B2 - Lactam derivatives useful as orexin receptor antagonists. Google Patents. URL:

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling 4-(3-Chloropropyl)morpholin-3-one: A Risk-Based Approach to Personal Protective Equipment

As drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a thorough understanding of the materials we handle. This guide provides essential, field-tested...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a thorough understanding of the materials we handle. This guide provides essential, field-tested safety and logistical information for handling 4-(3-Chloropropyl)morpholin-3-one, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Intrinsic Risks

4-(3-Chloropropyl)morpholin-3-one is a versatile intermediate, but its utility is matched by a significant hazard profile that necessitates stringent safety protocols. A comprehensive review of its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals profile reveals multiple areas of concern.[1][2][3] The compound is classified as acutely toxic if swallowed or in contact with skin, a skin sensitizer, and capable of causing severe skin irritation and serious eye damage.[4][5][6]

This profile dictates that our primary safety objective is to prevent all routes of exposure: dermal (skin), ocular (eye), and inhalation. The following table summarizes the key hazards that inform our PPE strategy.

Hazard Class & CategoryGHS Hazard Statement (H-Code)Implication for Handling
Acute Toxicity, Oral (Cat. 3/4)H301/H302: Toxic/Harmful if swallowedStrict prohibition of eating/drinking in the lab; use of proper hygiene practices.[4][7][8]
Acute Toxicity, Dermal (Cat. 4)H312: Harmful in contact with skinMandatory use of chemical-resistant gloves and protective clothing.[4][6]
Skin Corrosion/Irritation (Cat. 1B/2)H314/H315: Causes severe skin burns and eye damage / Causes skin irritationImperative to wear gloves and a lab coat; avoid any skin contact.[5][6]
Serious Eye Damage (Cat. 1)H318/H319: Causes serious eye damage/irritationMandatory use of chemical splash goggles and, for certain procedures, a face shield.[4][5][6]
Skin Sensitization (Cat. 1)H317: May cause an allergic skin reactionConsistent use of gloves is critical to prevent sensitization upon repeated exposure.[4]
Respiratory Irritation (Cat. 3)H335: May cause respiratory irritationAll handling of solids must be done in a ventilated enclosure (fume hood).[7]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not arbitrary; it is a direct response to the hazards identified above.[9] Each component of your protective ensemble serves a specific purpose.

Due to its classification for causing serious eye damage (H318/H319), eye protection is non-negotiable.[6][10]

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166 are mandatory for all procedures, including simple solution preparation and transfers.[7]

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosolization (e.g., heating solutions, pressure reactions, or handling larger quantities), a full-face shield must be worn in addition to chemical splash goggles.[7][9] A face shield alone does not provide adequate protection.[9]

This compound is harmful in contact with skin and can cause an allergic reaction.[4] Therefore, selecting the correct gloves is critical.

  • Glove Type: Chemical-resistant gloves are required. Nitrile or neoprene gloves are commonly recommended for protection against a broad range of chemicals.[8] Always check the manufacturer's glove compatibility chart for specific breakthrough times if prolonged contact is anticipated.

  • Technique: Always inspect gloves for tears or pinholes before use.[7] Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[7] For extensive work, consider "double-gloving" to provide an extra layer of protection.[9]

To prevent accidental skin contact from spills, appropriate body protection is essential.

  • Standard Use: A properly fastened, long-sleeved laboratory coat should be worn at all times.[7]

  • High-Risk Procedures: For large-scale operations or when handling concentrates, a chemical-resistant apron worn over the lab coat provides an additional barrier.[9] Full-body protective suits, such as Tyvek coveralls, may be necessary depending on the scale and risk of the operation.[7][11] Shorts and other leg-baring clothing are strictly prohibited.[9]

While 4-(3-Chloropropyl)morpholin-3-one is a solid, dust and aerosols can be generated during handling, posing a respiratory irritation risk.[7]

  • Primary Control: All weighing and handling of the solid compound must be performed within a certified chemical fume hood or other ventilated enclosure.[5][12] This is the primary method for controlling respiratory exposure.

  • Secondary Protection: If engineering controls are insufficient or during an emergency spill response, a respirator may be required. A NIOSH-approved respirator with P95 (US) or P1 (EU) particle filters would be appropriate for nuisance dust exposures.[7]

Operational Protocol: Weighing and Dissolving the Compound

This step-by-step protocol integrates PPE selection into a common laboratory workflow.

  • Preparation: Before entering the lab, don a long-sleeved lab coat and closed-toe shoes.

  • PPE Donning: Inside the lab, but before approaching the chemical, put on your chemical splash goggles and nitrile gloves.

  • Work Area Setup: Conduct all work within a certified chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Weighing: Carefully weigh the desired amount of 4-(3-Chloropropyl)morpholin-3-one onto weigh paper or into a tared container. Use spatulas and other tools gently to minimize dust generation.

  • Dissolution: Add the solid to your chosen solvent within the flask or beaker. Use a magnetic stir bar or gentle swirling to aid dissolution. Keep the container covered when possible.

  • Cleanup: Dispose of the weigh paper and any contaminated materials in a designated solid waste container located inside the fume hood.

  • Doffing PPE: After completing the work and cleaning the area, remove gloves using the proper technique and dispose of them. Wash hands and forearms thoroughly with soap and water.[5][7] Your lab coat and goggles should be removed upon exiting the laboratory.

Emergency & Disposal Plans

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[5][7]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[5][10]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[6]

For a small spill, wear your full PPE (lab coat, goggles, gloves). Cover the spill with a non-combustible absorbent material like sand or vermiculite.[12][13] Sweep up the material, place it in a suitable, sealed container for disposal, and clean the area thoroughly.[7] Evacuate the area for large spills and contact your institution's environmental health and safety office.

  • Chemical Waste: Dispose of unused 4-(3-Chloropropyl)morpholin-3-one and solutions containing it as hazardous chemical waste. Do not pour it down the drain.[7]

  • Contaminated Materials: All disposables that have come into contact with the chemical, including gloves, absorbent pads, and weigh papers, must be disposed of in a designated, sealed hazardous waste container.[7][10] Follow all local, state, and federal regulations for waste disposal.[8][13]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with 4-(3-Chloropropyl)morpholin-3-one.

PPE_Workflow cluster_0 Phase 1: Pre-Operation Setup cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Post-Operation Start Assess Task Risk Task Handling Solid or Solution? Start->Task Solid Handling Solid (Weighing, Transfer) Task->Solid Solid Solution Handling Solution (Mixing, Transfer) Task->Solution Solution Ventilation Work in Fume Hood Solid->Ventilation HighRisk High-Risk Task? (Heating, Large Volume, Splash Potential) Solution->HighRisk PPE_Base Baseline PPE: - Lab Coat - Nitrile Gloves - Chemical Goggles HighRisk->PPE_Base No PPE_Enhanced Enhanced PPE: - Baseline PPE + Face Shield + Chemical Apron HighRisk->PPE_Enhanced Yes End Proceed with Work PPE_Base->End PPE_Enhanced->End Ventilation->HighRisk Cleanup Decontaminate & Dispose Waste End->Cleanup Doff Doff PPE & Wash Hands Cleanup->Doff

Sources

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